molecular formula C9H12N2O3 B2526474 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1342905-27-4

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2526474
CAS No.: 1342905-27-4
M. Wt: 196.206
InChI Key: HGQNETGYRZMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1342905-27-4) is a high-purity chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is supplied as a powder and should be stored at room temperature . It is a pyrazole-based building block, a class of heterocycles valued in medicinal and synthetic chemistry for their role as bioisosteres and metabolically stable scaffolds in drug discovery programs . As a key synthetic intermediate, its carboxylic acid functional group makes it a versatile precursor for amide coupling reactions, while the tetrahydropyran (oxane) substitution adds significant structural diversity, potentially enhancing the physicochemical properties of resulting molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQNETGYRZMKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342905-27-4
Record name 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (IUPAC: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid) is a high-value heterocyclic building block used extensively in modern drug discovery. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR antagonists, and fragment-based drug discovery (FBDD) campaigns.

Its structural significance lies in the combination of the pyrazole core (a bioisostere for phenyl/pyridine rings) with the oxane (tetrahydropyran) ring , which introduces sp³ character (


) to improve solubility and metabolic stability compared to purely aromatic or carbocyclic analogs. This guide details its physicochemical profile, validated synthetic routes, and quality control protocols.

Structural Anatomy & Physicochemical Profile[1][2]

The molecule consists of three distinct pharmacophoric elements:

  • The Pyrazole Core: Acts as a planar linker and hydrogen bond acceptor/donor.

  • The Carboxylic Acid (C3): A reactive handle for amide coupling or ionic interactions (pKa ~3.5–4.0).

  • The Oxane Ring (N1): A lipophilic yet polar appendage that lowers logP relative to cyclohexane, reducing non-specific binding.

Physicochemical Data Table
PropertyValueSignificance in Drug Design
Molecular Formula

Fragment-like space
Molecular Weight 196.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~0.4 – 0.6High water solubility; low lipophilicity
TPSA ~65 ŲGood membrane permeability range (<140 Ų)
H-Bond Donors 1 (COOH)Interaction with active site residues (e.g., Lys/Arg)
H-Bond Acceptors 4 (N, O)High capacity for water-mediated bridging
Rotatable Bonds 2Low entropic penalty upon binding

Synthetic Architectures

Synthesis of N-alkylated pyrazoles presents a classic regioselectivity challenge: distinguishing between the N1 and N2 positions. Two primary routes are employed, each with specific advantages.

Route A: Direct Alkylation (Convergent Synthesis)

This is the most common route for generating building blocks from commercially available starting materials.

  • Mechanism:

    
     displacement of a leaving group on the tetrahydropyran ring by the pyrazole nitrogen.
    
  • Challenge: The pyrazole anion is an ambident nucleophile. Alkylation can occur at N1 or N2.

  • Regiocontrol: Steric hindrance at C3 (the ester group) generally disfavors N2 alkylation, but mixtures (typically 4:1 to 10:1 favoring N1) are common and require chromatographic separation.

Route B: De Novo Cyclization (Linear Synthesis)

This route builds the pyrazole ring onto the hydrazine, guaranteeing regiochemistry.

  • Mechanism: Condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a 1,3-dielectrophile (e.g., ethyl pyruvate derivative).

  • Advantage: Unambiguous regioselectivity.

  • Disadvantage: Requires hydrazine synthesis first.

Validated Experimental Protocol (Route A Optimization)

Objective: Synthesis of this compound via alkylation.

Step 1: N-Alkylation

  • Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), 4-Iodotetrahydro-2H-pyran (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve ethyl 1H-pyrazole-3-carboxylate in DMF (0.5 M).

    • Add

      
      . Stir at RT for 30 min to generate the pyrazolate anion.
      
    • Add 4-Iodotetrahydro-2H-pyran.

    • Heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. Look for M+1 (Ethyl ester mass).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc). The N1-isomer is typically less polar (elutes first) due to shielding of the dipole, but this must be confirmed by NOESY.

Step 2: Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir the ester in THF/Water with LiOH at RT for 4 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The acid product often precipitates. Filter and dry.

Synthetic Workflow Diagram

Synthesis Start Ethyl 1H-pyrazole-3-carboxylate Intermediate Mixture of Isomers (N1-alkyl vs N2-alkyl) Start->Intermediate Alkylation (80°C) Reagent 4-Iodotetrahydro-2H-pyran + Cs2CO3 / DMF Reagent->Intermediate Separation Flash Chromatography (Purification) Intermediate->Separation Ester Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (Pure N1 Isomer) Separation->Ester Major Product Isolated Hydrolysis LiOH / THF / H2O (Saponification) Ester->Hydrolysis Final This compound (Target) Hydrolysis->Final Acidification (pH 3)

Caption: Figure 1. Convergent synthetic pathway via nucleophilic substitution, highlighting the critical purification step required to isolate the bioactive N1 regioisomer.

Medicinal Chemistry Utility

Bioisosterism & Scaffold Hopping

This molecule is frequently used to replace N-phenyl-pyrazole or N-cyclohexyl-pyrazole motifs.

  • Vs. Phenyl: The tetrahydropyran ring removes the

    
    -
    
    
    
    stacking potential but significantly improves solubility and reduces CYP450 inhibition liability (due to lower lipophilicity).
  • Vs. Cyclohexane: The ether oxygen in the ring acts as a weak hydrogen bond acceptor, potentially picking up interactions with solvent-exposed waters or specific backbone amides in the binding pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct vectors (acid group vs. ether ring), it is an ideal "seed" fragment.

  • Growth Vector 1 (COOH): Amide coupling allows extension into hydrophobic pockets.

  • Growth Vector 2 (Oxane): Can be substituted (though difficult) or replaced with other saturated heterocycles to tune permeability.

Analytical Characterization (QC)

Trustworthiness in synthesis relies on proving the structure. The most common error is misidentifying the N1 vs. N2 isomer.

Regiochemistry Validation (NOESY NMR)

Standard 1H NMR is insufficient to definitively distinguish isomers. 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • N1-Isomer (Target): Strong NOE correlation observed between the pyrazole C5-proton and the methine proton of the oxane ring (at the point of attachment).

  • N2-Isomer (Impurity): The oxane ring is distant from the C5-proton; no significant NOE is observed. Instead, NOE may be seen between the oxane and the ester/acid group.

Specification Sheet
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >95% (254 nm).

  • MS (ESI): [M+H]+ = 197.1 (Positive mode), [M-H]- = 195.1 (Negative mode).

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, COOH), 7.8 (d, 1H, Pyrazole-H5), 6.7 (d, 1H, Pyrazole-H4), 4.4 (m, 1H, Oxane-CH), 3.9 (m, 2H), 3.4 (m, 2H), 1.9-2.1 (m, 4H).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64449125, 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid. (Note: Structural analog reference for properties). Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1] (Fundamental grounding on pyrazole regioselectivity). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for tetrahydropyran as a phenyl bioisostere). Retrieved from [Link]

Sources

Strategic Scaffold Profile: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CID 64449542) represents a critical "polarity-tuning" building block.[1][2][3][4] Unlike traditional hydrophobic scaffolds (e.g., N-phenyl or N-cyclohexyl pyrazoles), this moiety incorporates a saturated oxygen heterocycle (tetrahydropyran) at the N1 position.[1][2] This structural modification offers a strategic advantage in Lead Optimization : it lowers lipophilicity (


) while maintaining steric bulk comparable to a cyclohexyl group, thereby improving metabolic stability and aqueous solubility without sacrificing hydrophobic pocket occupancy.

This guide provides a comprehensive technical analysis of this scaffold, detailing its robust synthesis, physicochemical utility, and application in fragment-based drug discovery (FBDD).[2]

Physicochemical Profile & Structural Logic

The "Oxan-4-yl" Advantage

The term "oxan-4-yl" is the IUPAC designation for the tetrahydro-2H-pyran-4-yl group.[1][2][3][4] In drug design, replacing a cyclohexyl ring with an oxanyl ring is a classic bioisosteric switch.

PropertyCyclohexyl AnalogOxan-4-yl Analog (Target)Impact on Drug Design
LogP (Lipophilicity) ~2.5 (High)~0.6 (Low) Reduces non-specific binding; improves solubility.[1][2][3][4]
H-Bond Acceptors 01 (Ether Oxygen) Potential for new water-mediated interactions.[1][2][3][4]
Metabolic Liability High (CYP450 oxidation)Low The ether oxygen deactivates the ring toward oxidative metabolism.
Conformation ChairChair Maintains the spatial vector required for receptor binding.[4]
Chemical Data
  • IUPAC Name: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid[1][2][3][4]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 196.20 g/mol [1][2][3][4]

  • pKa (Acid): ~3.8 (Predicted)[1]

  • Topological Polar Surface Area (TPSA): ~64

    
    [1]
    

Authoritative Synthesis Protocol

Strategic Retrosynthesis

While N-alkylation of a pre-formed pyrazole-3-carboxylate is possible, it often yields a mixture of regioisomers (1,3- vs. 1,5-substituted products) requiring tedious chromatographic separation.[1][2][3][4]

The Gold Standard Protocol for process chemistry utilizes a de novo cyclization approach.[4] This ensures 100% regiocontrol by reacting a specific hydrazine with a 1,3-dielectrophile.[2][3][4]

Pathway:

  • Precursor A: (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.[1][2][3][4]

  • Precursor B: Ethyl 4-ethoxy-2-oxobut-3-enoate (or Diethyl oxalacetate).[1][2][3][4]

  • Cyclization: Knorr-type condensation.

  • Hydrolysis: Saponification of the ester.[4]

Step-by-Step Experimental Methodology
Step 1: Synthesis of the Hydrazine Precursor

Note: If not commercially available, this is generated via reductive amination.

  • Reactants: Tetrahydro-4H-pyran-4-one (1.0 eq) + tert-Butyl carbazate (1.0 eq).[1][2][3][4]

  • Conditions: MeOH, acetic acid (cat.), followed by reduction with

    
    .[4]
    
  • Deprotection: Treat the intermediate Boc-hydrazine with 4M HCl in dioxane to yield (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .

Step 2: Regioselective Cyclization (The Critical Step)

Rationale: Using an ethoxymethylene pyruvate derivative directs the hydrazine attack to form the 1,3-isomer exclusively.[2]

  • Preparation of Electrophile: Reflux ethyl pyruvate (1 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2 eq) for 4 hours. Concentrate to obtain Ethyl 4-ethoxy-2-oxobut-3-enoate .

  • Condensation:

    • Dissolve (tetrahydro-2H-pyran-4-yl)hydrazine HCl (10 mmol) in Ethanol (50 mL).

    • Add Triethylamine (11 mmol) to liberate the free hydrazine.

    • Dropwise add the crude enol ether (10 mmol) at

      
      .
      
    • Allow to warm to RT, then reflux for 3 hours.

  • Workup: Evaporate solvent. Partition residue between EtOAc and water.[4] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate .

Step 3: Hydrolysis to Final Acid
  • Reaction: Dissolve the ester in THF/Water (1:1). Add LiOH (2.5 eq).[4] Stir at RT for 4 hours.

  • Self-Validating Purification:

    • Evaporate THF.

    • Acidify the aqueous phase to pH 2-3 with 1M HCl.[1][2][3][4]

    • The product, being amphiphilic but acidic, may precipitate. If not, extract exhaustively with EtOAc/iPrOH (9:1).

    • Recrystallization: From Ethanol/Heptane.[4]

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the regiocontrolled synthesis logic, highlighting the critical decision points that avoid isomeric impurities.

SynthesisPath cluster_logic Logic Check: Regioselectivity Start1 Tetrahydro-4H-pyran-4-one Inter1 Hydrazine Formation (Reductive Amination) Start1->Inter1 + Boc-Hydrazine / NaBH3CN / HCl Start2 Ethyl Pyruvate Inter2 Ethyl 4-ethoxy-2-oxobut-3-enoate (Directing Group Introduction) Start2->Inter2 + Triethyl orthoformate / Ac2O KeyStep Regioselective Cyclization (Ethanol, Reflux) Inter1->KeyStep Nucleophile Inter2->KeyStep Electrophile ProductEster Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate KeyStep->ProductEster Condensation - H2O FinalProduct TARGET: this compound ProductEster->FinalProduct LiOH Hydrolysis

Caption: Regioselective synthesis avoiding 1,5-isomer formation via Knorr-type condensation.

Decision Tree: Scaffold Selection

When should a medicinal chemist select this specific scaffold over others?

DecisionTree Problem Lead Optimization Issue Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance (CYP)? Problem->Metabolism Potency Loss of Potency? Problem->Potency SolCheck Replace Phenyl/Cyclohexyl with Oxan-4-yl Solubility->SolCheck Yes MetCheck Replace Phenyl with Oxan-4-yl Metabolism->MetCheck Yes PotCheck If Hydrophobic Pocket tolerates polarity -> Use Oxan-4-yl Potency->PotCheck Check Binding Pocket Result CID 64449542 Selected SolCheck->Result Lower LogP Maintain Shape MetCheck->Result Block Oxidation Reduce Lipophilicity

Caption: Strategic decision logic for implementing the oxan-4-yl pyrazole scaffold in drug design.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This acid is an ideal "fragment" due to its low molecular weight (<200 Da) and defined vector.[1][4]

  • Amide Coupling: The carboxylic acid is readily activated (HATU/EDC) to couple with amines, creating libraries of N-(substituted)-1-(oxan-4-yl)-1H-pyrazole-3-carboxamides .[1][2][3][4]

  • Target Classes:

    • Kinase Inhibitors: The pyrazole nitrogen (N2) often serves as a hinge binder, while the oxanyl group points into the solvent-exposed region or a ribose pocket, improving solubility.

    • GPCR Antagonists: Used to replace highly lipophilic biaryl cores in antagonists for receptors like

      
       or 
      
      
      
      .[4]
Safety & Handling
  • Hazard Classification: Irritant (H315, H319, H335).

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).
    

References

  • PubChem. this compound (CID 64449542).[1][2][3][4] National Library of Medicine.[4] Link[1]

  • Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (Contextual grounding for oxanyl bioisosteres). Link[1]

  • Fustero, S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[4] (Methodology for regioselective pyrazole synthesis). Link[1]

  • Google Patents. CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.[1][2][3][4] (Related fused-ring synthesis demonstrating hydrazine/oxalate chemistry). Link

  • Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[4][6] (Strategic application of polar scaffolds). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the apparent novelty of this specific molecule, a confirmed CAS number is not publicly available at the time of this writing. This guide, therefore, serves as a prospective manual for its synthesis, characterization, and potential applications. We will detail a robust and logical synthetic pathway, grounded in established chemical principles, and explore the anticipated biological relevance of this compound based on the known activities of its constituent moieties. This document is intended to be a practical resource for researchers in drug discovery and development, providing the necessary theoretical and methodological framework to explore this promising chemical entity.

Introduction: The Scientific Rationale

The convergence of a tetrahydropyran (THP) ring and a pyrazole-3-carboxylic acid core presents a compelling proposition for drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The carboxylic acid group at the 3-position of the pyrazole ring offers a versatile handle for forming various derivatives such as esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]

The N-1 substitution with a tetrahydropyran moiety is a strategic choice to enhance the drug-like properties of the molecule. The THP ring can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structural element that can influence binding to biological targets.[6] This combination of a proven pharmacophore with a favorable solubilizing and metabolically robust group makes 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid a high-potential scaffold for the development of novel therapeutics.

Proposed Synthesis and Methodologies

The most logical and well-precedented approach to the synthesis of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid is a multi-step process commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. This pathway offers a high degree of control and is amenable to scale-up.

Requisite Starting Materials

The successful synthesis of the target compound is contingent on the procurement of high-purity starting materials. The following table outlines the key reagents for the proposed synthetic pathway.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(Tetrahydro-2H-pyran-4-yl)hydrazine116312-69-7[6][7]C5H12N2O116.16
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride194543-22-1[8][9]C5H13ClN2O152.62
Diethyl oxalacetate sodium salt40876-98-0[10]C8H11NaO5210.16
Diethyl 2-formylsuccinate5472-38-8[11][12]C9H14O5202.20
Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification & Characterization A (Tetrahydro-2H-pyran-4-yl)hydrazine C Ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate A->C Condensation B Diethyl Oxalacetate B->C D Ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate F 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid D->F Hydrolysis E Base (e.g., LiOH, NaOH) E->F G 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid H Purification (e.g., Recrystallization, Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate

This step involves the condensation reaction between (tetrahydro-2H-pyran-4-yl)hydrazine and diethyl oxalacetate. The use of the hydrochloride salt of the hydrazine is common and would require neutralization in situ or prior to the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalacetate sodium salt (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.1 equivalents) to the stirred solution. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free hydrazine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 78-80°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid

The hydrolysis of the pyrazole ester to the carboxylic acid is a standard procedure.[13][14]

  • Reaction Setup: Dissolve the purified ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of a polar protic or aprotic solvent such as tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of an alkali hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC.

  • Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Anticipated Properties and Applications

While experimental data for 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid is not available, we can infer its potential applications from the known biological activities of structurally related compounds.

Potential Therapeutic Areas

The pyrazole-3-carboxylic acid scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as:

  • Antimicrobial Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of pyrazole-3-carboxylic acid derivatives.[15]

  • Anti-inflammatory Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs), and new derivatives continue to be explored for this purpose.[3]

  • Anticancer Agents: The pyrazole scaffold has been incorporated into molecules targeting various cancer-related pathways.[16]

  • Antiviral Agents: Recent research has identified pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as that of the Dengue virus.[17]

The inclusion of the N-tetrahydropyranyl group is anticipated to enhance the compound's potential as a drug candidate by improving its pharmacokinetic profile.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the key structural features of the target molecule and their potential contributions to its biological activity.

SAR cluster_0 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid cluster_1 Key Functional Moieties cluster_2 Potential Contributions to Bioactivity mol A Tetrahydropyran (THP) Ring D Improves solubility Enhances metabolic stability Provides 3D structure for target binding A->D B Pyrazole Core E Proven pharmacophore Scaffold for diverse biological activities B->E C Carboxylic Acid Group F Handle for derivatization Potential for ionic interactions with target C->F

Caption: Key structural components and their expected impact on bioactivity. (Note: A 2D chemical structure image would be inserted in a full implementation.)

Conclusion and Future Directions

This technical guide has outlined a clear and scientifically grounded pathway for the synthesis and exploration of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid. While the absence of a registered CAS number suggests its novelty, the established biological significance of its constituent parts strongly supports its potential as a valuable scaffold in drug discovery. The detailed protocols provided herein are intended to empower researchers to synthesize this compound and investigate its therapeutic potential across a range of diseases. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the final compound, and a comprehensive evaluation of its biological activities.

References

  • Ambeed, Inc. Diethyl 2-formylsuccinate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9a9aefb7]
  • CymitQuimica. Diethyl oxalacetate. [URL: https://www.cymitquimica.com/cas/108-56-5]
  • AA Blocks. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. [URL: https://www.aablocks.com/product/AA00APZD.html]
  • Benchchem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://www.benchchem.com/product/B116312697]
  • Santa Cruz Biotechnology. Oxalacetic Acid Diethyl Ester Sodium Salt. [URL: https://www.scbt.com/p/oxalacetic-acid-diethyl-ester-sodium-salt-40876-98-0]
  • CyclicPharma. (tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://www.cyclicpharma.com/product/194543-22-1/]
  • Haz-Map. Diethyl oxalacetate. [URL: https://haz-map.com/Agents/108-56-5]
  • Al-Ghorbani, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10057480]
  • Sigma-Aldrich. Diethyl oxalacetate sodium salt. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/171263]
  • El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3848-3857. [URL: https://pubmed.ncbi.nlm.nih.gov/19442567/]
  • BLD Pharm. Diethyl 2-formylsuccinate. [URL: https://www.bldpharm.com/products/5472-38-8.html]
  • ChemicalBook. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61248039.htm]
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [URL: https://www.ingentaconnect.com/content/ben/moc/2021/00000018/00000001/art00008]
  • Alfa Chemistry. Diethyl oxalacetate sodium salt. [URL: https://www.alfa-chemistry.com/cas_52980-17-3.htm]
  • HFC. 5472-38-8 | Diethyl 2-formylsuccinate. [URL: https://www.hfc-worldwide.
  • LookChem. DIETHYL FORMYLSUCCINATE. [URL: https://www.lookchem.
  • Sigma-Aldrich. DIETHYL 2-(DIETHOXYMETHYL)-3-FORMYLSUCCINATE. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000000073926951]
  • El-Kashef, H. S., et al. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [URL: https://pubmed.ncbi.nlm.nih.gov/740702/]
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [URL: https://www.jchr.org/article_187659.html]
  • Nitsche, C., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(8), 1261-1268. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00231]
  • de la Rosa, J. C., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(8), 4997-5009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488390/]
  • F. Hoffmann-La Roche AG. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. WO2014027009A1. [URL: https://patents.google.
  • Tozlu, İ., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 595-610. [URL: https://dergipark.org.tr/en/pub/jotcsa/issue/48496/562140]
  • Martins, M. A. P., et al. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Synthesis, 9(2), 195-221. [URL: https://www.researchgate.net/publication/230600171_Synthetic_Accesses_to_35-Pyrazole_Carboxylic_Acids]
  • Sener, A., et al. (2005). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of Heterocyclic Chemistry, 42(1), 117-120. [URL: https://www.researchgate.net/publication/227914717_Synthesis_and_Some_Reactions_of_Pyrazole-3-carboxylic_acid_Having_Trifluoromethyl_Unit]
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). [URL: https://www.rroij.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
  • ResearchGate. Synthesis of tetrahydropyrazolopyridines and pyranopyrazoles via a... [URL: https://www.researchgate.
  • Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4765348/]
  • Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5393. [URL: https://www.mdpi.com/1420-3049/28/14/5393]
  • The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. [URL: https://www.youtube.

Sources

Difference between 1-(oxan-4-yl)pyrazole-3-carboxylic and 5-carboxylic acid

[1]

Executive Summary

The distinction between 1-(oxan-4-yl)pyrazole-3-carboxylic acid (Isomer A) and 1-(oxan-4-yl)pyrazole-5-carboxylic acid (Isomer B) is a critical regiochemical challenge in medicinal chemistry.[1] While they share the same molecular formula (

  • The 3-Isomer is the thermodynamically stable "linear" regioisomer, where the carboxylic acid is distal to the bulky oxanyl group.[1] It is the default product of standard cyclocondensation conditions.

  • The 5-Isomer is the sterically congested "angular" regioisomer, where the carboxylic acid is adjacent to the oxanyl group.[1] This proximity creates a "ortho-like" steric clash, altering pKa, solubility, and kinase binding modes. It requires specific kinetic control (e.g., lithiation) or modified condensation conditions to synthesize.

Part 1: Structural & Electronic Analysis

Regiochemical Numbering & Sterics

The pyrazole ring numbering starts at the nitrogen attached to the substituent (N1).

  • 3-Carboxylic Acid: The substituent is at C3.[1][2] The C5 position (adjacent to N1) holds a proton (

    
    ).
    
    • Steric Profile: Open. The N1-oxanyl group and C3-COOH are separated by the C4 carbon.[1] The oxanyl group can rotate freely without clashing with the carboxylate.

  • 5-Carboxylic Acid: The substituent is at C5.[1] The C3 position holds a proton (

    
    ).
    
    • Steric Profile: Congested.[1] The N1-oxanyl group and C5-COOH are vicinal.[1] This forces the carboxylate group to twist out of planarity with the pyrazole ring to minimize steric repulsion with the oxanyl protons, significantly affecting

      
      -conjugation.
      
Electronic Map & Dipole Moments

The position of the electron-withdrawing carboxyl group relative to the nitrogen lone pairs creates distinct dipole vectors.

Feature3-Carboxylic Acid5-Carboxylic Acid
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors additive)
pKa (Predicted) ~3.5 - 3.8 (Resonance stabilized)~4.0 - 4.5 (Steric twist reduces conjugation)
H-Bonding Donor/Acceptor accessibleAcceptor hindered by N1-group

Part 2: Synthetic Strategies & Regiocontrol[3]

The synthesis of these isomers relies on exploiting the nucleophilicity of the hydrazine nitrogens or the acidity of the pyrazole ring protons.

Pathway A: Cyclocondensation (Thermodynamic vs. Kinetic)

The reaction between (oxan-4-yl)hydrazine and an unsymmetrical 1,3-dicarbonyl equivalent (e.g., ethyl propiolate or a diketoester) determines the isomer.[1]

  • Mechanism: The hydrazine molecule has two nitrogens:

    
     (substituted) and 
    
    
    (unsubstituted).[1]
    • 
       is generally more nucleophilic due to less steric hindrance.[1]
      
    • Attack of

      
       on the more electrophilic carbonyl of the 1,3-dicarbonyl leads to the 5-isomer .[1]
      
    • Attack of

      
       (or equilibration) typically leads to the 3-isomer .[1]
      
  • Critical Insight: Using hydrazine hydrochloride often favors the 3-isomer (thermodynamic), while using free hydrazine in specific solvents (like fluorinated alcohols) can shift selectivity toward the 5-isomer .[1]

Pathway B: Lithiation (The "Gold Standard" for 5-Isomer)

Direct lithiation of the parent 1-(oxan-4-yl)pyrazole is the most reliable method to generate the 5-carboxylic acid exclusively.[1]

  • Mechanism: The N1 lone pair coordinates with the lithium species (Directed Ortho Metalation - DoM), directing deprotonation specifically to the C5 position.[1]

  • Reagent: n-Butyllithium (n-BuLi) at -78°C.

  • Electrophile:

    
     (dry ice).[1]
    

SynthesisPathwayscluster_0Regioselectivity LogicStart1-(Oxan-4-yl)hydrazineCondensationCyclocondensation(EtOH, Reflux)Start->CondensationDicarbonylEthyl Propiolate(or equivalent)Dicarbonyl->CondensationIsomer33-Isomer (Major)ThermodynamicCondensation->Isomer3Standard ConditionsParent1-(Oxan-4-yl)pyrazoleLithiation1. n-BuLi, -78°C, THF2. CO2 (g)3. H3O+Parent->LithiationIsomer55-Isomer (Exclusive)Kinetic ControlLithiation->Isomer5Directed Metalation

Figure 1: Divergent synthetic pathways. Cyclocondensation typically favors the 3-isomer, while C5-lithiation selectively yields the 5-isomer.[1]

Part 3: Analytical Differentiation (The Fingerprint)

Distinguishing these isomers requires careful NMR analysis. The "Smoking Gun" is the Nuclear Overhauser Effect (NOE).

1H NMR Spectroscopy[1]
  • 3-Isomer:

    • H5 Signal: Appears as a doublet (J ~2.0 Hz) typically downfield (

      
       7.6 - 7.9 ppm) due to the adjacent electronegative Nitrogen (N1).[1]
      
    • H4 Signal: Appears as a doublet (

      
       6.5 - 6.9 ppm).[1]
      
  • 5-Isomer:

    • H3 Signal: Appears as a doublet (

      
       7.5 - 7.7 ppm).[1]
      
    • H4 Signal: Appears as a doublet (

      
       6.5 - 6.9 ppm).[1]
      
    • Key Difference: The most downfield proton (H5) is missing in the 5-isomer.[1]

NOESY / ROESY (Definitive Proof)

This is the self-validating step.[1] You must observe the spatial proximity between the N1-substituent and the ring.[1]

  • 3-Isomer: Strong NOE correlation between the Oxan-4-yl methine proton and the Pyrazole H5 .[1]

  • 5-Isomer: NO NOE to a ring proton (because C5 is substituted with COOH). Weak NOE may be seen to H4, but the strong H5 interaction is absent.

NOE_Analysiscluster_3isomer3-Isomer NOE Patterncluster_5isomer5-Isomer NOE PatternOxanH_3Oxan-H (N1-Subst)NOE_3STRONG NOEOxanH_3->NOE_3H5Pyrazole H5(Adjacent to N1)NOE_3->H5OxanH_5Oxan-H (N1-Subst)NOE_5NO NOE to Ring HOxanH_5->NOE_5Steric ClashCOOHCOOH Group(At C5)NOE_5->COOHSteric Clash

Figure 2: Diagnostic NOE interactions. The presence of an interaction between the N-substituent and the adjacent ring proton confirms the 3-isomer.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(Oxan-4-yl)pyrazole-3-carboxylic Acid

Method: Cyclocondensation (Standard)[1]

  • Reactants: Dissolve (oxan-4-yl)hydrazine hydrochloride (1.0 equiv) and ethyl propiolate (1.1 equiv) in Ethanol (0.5 M).

  • Reaction: Heat to reflux for 4–6 hours. Monitor by LCMS.[1]

  • Workup: Concentrate in vacuo. The residue is often a mixture.

  • Purification: Column chromatography (Hexane/EtOAc). The 3-isomer is typically the major, less polar spot compared to the 5-isomer (if formed).[1]

  • Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2h. Acidify with 1N HCl to precipitate the acid.

Protocol B: Synthesis of 1-(Oxan-4-yl)pyrazole-5-carboxylic Acid

Method: C5-Lithiation (High Fidelity)

  • Starting Material: Prepare 1-(oxan-4-yl)-1H-pyrazole (commercially available or via condensation of hydrazine + malonaldehyde equivalent).[1]

  • Lithiation:

    • Dissolve starting material (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. Critical: Keep temp < -70°C.

    • Stir at -78°C for 45 mins. The solution may turn yellow/orange.

  • Quench:

    • Bubble excess dry

      
       gas  (passed through a drying tube) into the solution at -78°C for 20 mins.
      
    • Allow to warm to RT slowly.

  • Workup:

    • Quench with water.[1]

    • Wash with EtOAc (to remove unreacted starting material).[1]

    • Acidify the aqueous layer to pH ~3 with 1N HCl.

    • Extract the product (now protonated) with EtOAc (3x).[3]

    • Dry over

      
       and concentrate.
      
  • Yield: Typically >80% regiochemical purity.

Part 5: Comparison Table

Property1-(Oxan-4-yl)pyrazole-3-COOH1-(Oxan-4-yl)pyrazole-5-COOH
Regiochemistry "Linear" (COOH at C3)"Angular" (COOH at C5)
Steric Hindrance LowHigh (N1-Oxanyl vs C5-COOH)
Major Synthetic Route Cyclocondensation (Hydrazine HCl)C5-Lithiation / Free Hydrazine Condensation
1H NMR Diagnostic H5 doublet (

~7.[1]8) present
H5 signal absent
NOE Signal Oxan-H

H5 (Strong)
Oxan-H

H4 (Weak/None)
Biological Relevance Common in JAK/Kinase inhibitorsSpecialized scaffold (conformational lock)

References

  • Regioselectivity in Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][4] Synlett, 2006(19), 3267–3270. Link

  • Lithiation of N-Substituted Pyrazoles: Begtrup, M., et al. "Lithiation of 1-substituted pyrazoles: Regioselectivity and application."[1] Journal of the Chemical Society, Perkin Transactions 1, 1988. Link

  • Mechanism of Hydrazine Condensation: Martins, M. A. P., et al. "Regiochemistry of the reaction of 1,3-dicarbonyl compounds with hydrazines." Chemical Reviews, 2004, 104(10), 5136. Link

  • NMR Characterization of Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984.[1] Link

  • Biological Activity of Pyrazole Carboxylic Acids: Kumar, V., et al. "Pyrazole carboxylic acid derivatives: Synthesis and biological applications."[1] Bioorganic & Medicinal Chemistry, 2020.[1] Link

Tetrahydropyranyl pyrazole carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tetrahydropyranyl Pyrazole Carboxylic Acid Building Blocks

Abstract

This technical guide provides an in-depth exploration of tetrahydropyranyl (THP) protected pyrazole carboxylic acids, a class of building blocks increasingly vital in modern medicinal chemistry. Pyrazole scaffolds are foundational to numerous pharmaceuticals, particularly in the domain of protein kinase inhibitors.[1][2][3] The strategic use of the THP protecting group offers a robust and versatile method for masking the pyrazole N-H, enabling selective functionalization at other positions. This document details the strategic considerations, synthetic methodologies, and practical applications of these building blocks, with a focus on explaining the causal relationships behind experimental choices to empower researchers in their drug discovery efforts.

Strategic Imperative: Why Pyrazoles and Why THP Protection?

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties, making it a "privileged scaffold" in drug design. Pyrazole-containing compounds can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are critical for potent and selective protein binding.[4] Specifically, the pyrazole carboxylic acid moiety is a key pharmacophore in many kinase inhibitors, where it can act as a crucial hinge-binding element.[1][2][5]

However, the acidic N-H proton of the pyrazole ring presents a synthetic challenge. It can interfere with a wide range of reactions, such as organometallic couplings, lithiation, and alkylations, by acting as a competing nucleophile or proton source. Therefore, transient protection of this site is essential.

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

  • Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.[6]

  • Mild Introduction: It can be introduced under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).[6]

  • Facile Cleavage: The group is readily removed under acidic hydrolysis, often with high selectivity.[6]

  • Green Chemistry Potential: Recent methodologies have demonstrated quantitative, solvent- and catalyst-free protection protocols, aligning with modern sustainability goals in synthesis.[7][8][9][10]

This guide focuses on the synthesis and utilization of building blocks where the pyrazole nitrogen is protected as a THP ether and a carboxylic acid (or its ester precursor) is present on the ring, creating a versatile intermediate for library synthesis and lead optimization.

The Synthetic Workflow: A Step-by-Step Approach

The overall strategy for preparing a THP-protected pyrazole carboxylic acid building block can be visualized as a three-stage process: formation of the core pyrazole ester, regioselective N-protection with THP, and final hydrolysis to the carboxylic acid.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-H Protection cluster_2 Stage 3: Final Building Block A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid Ester A->C Condensation B Hydrazine B->C E N-THP Protected Pyrazole Ester C->E D Dihydropyran (DHP) + Acid Catalyst D->E Regioselective Protection G Final THP-Pyrazole Carboxylic Acid E->G F Base or Acid Hydrolysis F->G Saponification

Figure 1: General synthetic workflow for THP-pyrazole carboxylic acid building blocks.

The Critical Challenge: Regioselectivity in THP Protection

For an unsymmetrically substituted pyrazole, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, the two ring nitrogens are non-equivalent. This leads to the potential formation of two different regioisomers upon N-protection.

The reaction of a 3-alkylpyrazole with DHP initially favors the formation of the 5-alkyl-1-(THP)pyrazole , which is the kinetic product. This is because the nitrogen atom adjacent to the less bulky C-H at position 4 is more accessible. However, this isomer is sterically more crowded. Upon heating, the THP-N bond can reversibly cleave and reform, allowing the system to equilibrate to the more stable 3-alkyl-1-(THP)pyrazole , the thermodynamic product, where the bulky THP group is adjacent to the less-substituted C-4 position.[7][10]

This thermal isomerization is a powerful and often "green" tool, as it can be performed neat (without solvent), to drive the reaction towards the desired, sterically less-hindered isomer, which is often more useful for subsequent functionalization at the 5-position.[7][10]

G pyrazole { N | N-H | C-R | C-H | C-H} kinetic Kinetic Product (Sterically Hindered) 5-Alkyl-1-(THP)pyrazole pyrazole:n2->kinetic DHP, H+ (Low Temp) thermo Thermodynamic Product (Sterically Favored) 3-Alkyl-1-(THP)pyrazole kinetic->thermo Heat (Δ) (Thermal Isomerization) thermo->kinetic Reversible

Figure 2: Kinetic vs. Thermodynamic control in the N-THP protection of a 3-substituted pyrazole.
Data Summary: Isomer Ratios

The efficiency of thermal isomerization is dependent on the steric bulk of the substituent at the 3-position. Larger groups accelerate the equilibration towards the more stable 3-alkyl isomer.

EntryR-Group (at C3)Isomerization Temp. (°C)Time (h)Isomer Ratio (3-Alkyl : 5-Alkyl)
1Methyl1502486 : 14
2n-Propyl1302491 : 9
3Isopentyl1302493 : 7
4n-Hexadecyl11024>99 : 1
Data adapted from Ahmed, B. M., & Mezei, G. (2015). RSC Advances.[7]

Field-Proven Experimental Protocols

The following protocols are representative procedures for the synthesis of a model building block, 1-(tetrahydro-2H-pyran-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step constructs the pyrazole core via a classical condensation reaction.

  • Reagents & Equipment:

    • Ethyl 2,4-dioxovalerate (1.0 equiv)

    • Hydrazine hydrate (1.1 equiv)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve ethyl 2,4-dioxovalerate in ethanol (approx. 5 mL per 1 g of ester) in the round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add hydrazine hydrate dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

  • Senior Scientist's Insights:

    • Causality: The dropwise addition of hydrazine at low temperature controls the initial exotherm from the condensation reaction, preventing side-product formation.

    • Self-Validation: The formation of a single major product by TLC and subsequent characterization by ¹H NMR (confirming the presence of the pyrazole ring protons and the absence of diketone signals) validates the successful cyclization.

Protocol 2: N-THP Protection & Thermal Isomerization

This protocol utilizes a solvent-free method for protection, followed by thermal isomerization to obtain the thermodynamically favored product.[7][10]

  • Reagents & Equipment:

    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

    • Round-bottom flask, sealed tube, or vial

    • Heating mantle or oil bath with temperature control

  • Procedure:

    • Combine the pyrazole ester and DHP in a sealable reaction vessel. Note: No solvent or catalyst is required for this green protocol.[7][10]

    • Seal the vessel and heat the mixture to 60 °C for 12-24 hours. This step primarily forms the kinetic 3-methyl-1-(THP) isomer.

    • After the initial protection step, increase the temperature to 150 °C and maintain for 24 hours to effect the thermal isomerization to the desired 5-methyl-1-(THP) isomer.[7]

    • Cool the reaction mixture to room temperature. The crude product is often a viscous oil.

    • Purify the product directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired regioisomer from any remaining starting material or minor isomer.

  • Senior Scientist's Insights:

    • Causality: The initial lower temperature (60 °C) is sufficient to overcome the activation energy for the kinetically favored protection without significant isomerization. The subsequent high temperature (150 °C) provides the energy necessary to cross the higher activation barrier for the reversible N-THP cleavage and reformation, allowing the system to settle into its most stable thermodynamic state.[7][10]

    • Self-Validation: The progress of both the initial protection and the subsequent isomerization can be monitored by ¹H NMR analysis of aliquots, observing the disappearance of the N-H proton signal and the change in the chemical shifts of the pyrazole ring protons as the isomer ratio shifts.

Protocol 3: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis to unmask the carboxylic acid.

  • Reagents & Equipment:

    • Ethyl 1-(THP)-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)

    • Tetrahydrofuran (THF) / Water solvent mixture

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the protected pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

    • Add the solid LiOH or NaOH to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be used to accelerate the reaction.[11]

    • Monitor the reaction by TLC until all the starting ester is consumed.

    • Cool the mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~3-4.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid building block.

  • Senior Scientist's Insights:

    • Causality: Using a base like LiOH ensures the hydrolysis is an irreversible saponification, driving the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[11] The final acidification step protonates the carboxylate salt to yield the desired neutral carboxylic acid, making it extractable into an organic solvent.[11][12]

    • Self-Validation: The successful conversion is confirmed by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

Conclusion and Outlook

represent a convergence of strategic scaffold selection and robust protecting group chemistry. The methodologies outlined herein, particularly the insights into controlling regioselectivity through thermal isomerization, provide a reliable and efficient pathway to these valuable intermediates. By mastering these techniques, medicinal chemists can accelerate the synthesis of diverse compound libraries, facilitating the discovery of next-generation therapeutics targeting protein kinases and other important enzyme classes.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21884–21894. [Link]

  • Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. ResearchGate. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing. [Link]

  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed. [Link]

  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-70. [Link]

  • Mezei, G., & Ahmed, B. M. (2015). Request PDF: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. ResearchGate. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Gudimalla, N., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

  • Kaur, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in an Ionic Liquid. Zeitschrift für Naturforschung B. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Chen, G., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie. [Link]

  • Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4). [Link]

  • Navarrete-Miguel, D., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 65(2). [Link]

  • Martínez, R., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

  • Kumar, A., & Kumar, S. (2015). One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • (n.d.). THP Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a solvent-exposed motif in kinase inhibitors (e.g., JAK, CDK inhibitors).

The synthesis addresses the primary challenge of installing a bulky secondary alkyl group (oxan-4-yl) onto the pyrazole nitrogen with high regiocontrol. While direct alkylation with halides often suffers from elimination side reactions and poor regioselectivity (N1 vs. N2), this guide prioritizes a Mitsunobu coupling strategy to ensure high yields and preferential formation of the desired 1,3-isomer.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Purity >98% (HPLC, 254 nm)
Overall Yield 65–75% (2 steps)
Regioselectivity >10:1 (N1:N2 isomer ratio)
Scale Adaptable from mg to multigram (10g+)

Scientific Background & Strategy

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond and the ester linkage.

  • Step 1 (C-N Bond Formation): Coupling of Ethyl 1H-pyrazole-3-carboxylate (1) with Tetrahydro-2H-pyran-4-ol (2).[1]

  • Step 2 (Hydrolysis): Saponification of the intermediate ester (3) to the final acid (4).

Critical Process Parameter: Regioselectivity

Ethyl 1H-pyrazole-3-carboxylate exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen:

  • N1-Alkylation (Desired): Yields the 1,3-disubstituted pyrazole.[1] This is generally favored electronically (N1 is distal to the electron-withdrawing ester) and sterically.

  • N2-Alkylation (Undesired): Yields the 1,5-disubstituted pyrazole.[1]

Why Mitsunobu? Direct alkylation using 4-bromotetrahydro-2H-pyran requires high temperatures and strong bases (Cs₂CO₃/DMF), often leading to elimination of the secondary bromide to dihydropyran.[1] The Mitsunobu reaction operates under mild, neutral conditions using the alcohol directly, significantly reducing elimination byproducts and enhancing N1 selectivity due to the steric bulk of the triphenylphosphine-betaine complex.

Figure 1: Synthetic pathway prioritizing the Mitsunobu coupling route.

Experimental Protocols

Step 1: Mitsunobu Coupling

Objective: Synthesis of Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate.

Materials
  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)[1]

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) & Hexanes (for purification)

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and Tetrahydro-2H-pyran-4-ol (1.2 equiv) in anhydrous THF (concentration ~0.2 M).

  • Phosphine Addition: Add PPh₃ (1.5 equiv) to the solution.[2] Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DIAD Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.[1]

    • Monitoring: Check reaction progress by TLC (50% EtOAc/Hexanes) or LCMS. The starting pyrazole should be consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to obtain a yellow oil.

  • Purification:

    • Dilute the residue with a minimum amount of DCM/Hexanes (1:1).

    • Precipitate Triphenylphosphine oxide (TPPO) by adding excess hexanes and filtering off the white solid.

    • Purify the filtrate via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

    • Note: The desired N1-isomer (1,3-substituted) typically elutes after the N2-isomer (1,5-substituted) due to the exposed polar ester group, though this can vary by column conditions.[1] Verify fractions by NMR.

Yield: Expect 70–85% of the desired isomer.

Step 2: Ester Hydrolysis

Objective: Conversion to this compound.[1]

Materials
  • Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (from Step 1)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF / Water / Methanol (4:1:1 ratio)

  • 1N HCl (for acidification)[3]

Procedure
  • Dissolution: Dissolve the ester (from Step 1) in a mixture of THF/MeOH/Water (4:1:1, conc. ~0.3 M).[1][4]

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: LCMS should show complete conversion of the ester (M+H) to the acid (M+H).

  • Workup:

    • Concentrate the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities.

    • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2–3 using 1N HCl. A white precipitate should form.[1]

  • Isolation:

    • Filter the solid and wash with cold water.

    • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Yield: Expect 90–95%.

Analytical Validation & Quality Control

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

Diagnostic signals to confirm structure and regiochemistry:

PositionShift (δ ppm)MultiplicityIntegralAssignment
Pyrazole-H5 7.85 – 7.95d (J~2.3 Hz)1HCharacteristic of N1-substitution
Pyrazole-H4 6.60 – 6.70d (J~2.3 Hz)1HCoupled to H5
Oxan-H4 4.40 – 4.60m1HMethine proton at N-attachment point
Oxan-H2/6 3.90 – 4.00m2HEquatorial protons adjacent to Oxygen
Oxan-H2/6 3.40 – 3.55m2HAxial protons adjacent to Oxygen
COOH 12.50 – 13.00br s1HCarboxylic acid proton

Regiochemistry Check:

  • NOESY Experiment: In the desired 1,3-isomer, the pyrazole H5 proton (singlet/doublet around 7.9 ppm) will show a strong NOE correlation with the methine proton of the oxane ring (Oxan-H4). In the undesired 1,5-isomer, the H5 proton is distant from the oxane ring.

Mass Spectrometry (LCMS)
  • Ionization: ESI+

  • Expected Mass:

    • Step 1 Ester (C₁₁H₁₆N₂O₃): [M+H]⁺ = 225.12

    • Step 2 Acid (C₉H₁₂N₂O₃): [M+H]⁺ = 197.08

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Mitsunobu reaction due to steric bulk.Increase DIAD/PPh₃ to 2.0 equiv. Ensure anhydrous conditions. Allow longer reaction time (24h).
Difficult Separation of TPPO Triphenylphosphine oxide co-eluting.[1]Use polymer-bound PPh₃ (removable by filtration) or switch to a basic workup if the product is stable.[1] Alternatively, wash the crude solid with ether (TPPO is soluble, product is less so).
Regioisomer Mixture Intrinsic reactivity of pyrazole.[1]Purify carefully by column chromatography.[1] The 1,3-isomer is usually more polar than the 1,5-isomer.[1] Confirm fractions by NMR before combining.
Incomplete Hydrolysis Low solubility of ester.[1]Increase temperature to 50 °C or add more Methanol to the solvent mixture.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[1][5]

    • Source: ResearchGate.[1][6]

    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General Mitsunobu Protocol

    • Title: Mitsunobu Reaction - Organic Synthesis General Procedures.[1]

    • Source: Organic-Synthesis.com.[1]

    • URL:[Link]

  • Target Compound Data

    • Title: 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid (Analogous Data).[1]

    • Source: PubChem.[1][4][7]

    • URL:[Link]

Application Notes & Protocols for Amide Bond Formation with 1-(oxan-4-yl)pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Novel Amide Scaffolds

The amide bond is an indispensable cornerstone of medicinal chemistry and drug discovery, forming the key linkage in a vast array of pharmaceuticals, natural products, and peptides.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the pharmaceutical industry.[2][3] However, the apparent simplicity of this transformation belies significant challenges that can arise from substrate-specific properties, such as steric hindrance, electronic effects, and the presence of sensitive functional groups.[4][5]

This guide provides an in-depth analysis and detailed protocols for the successful synthesis of amides derived from 1-(oxan-4-yl)pyrazole-3-carboxylic acid, a heterocyclic building block of increasing interest in modern drug design. The unique structure of this acid, featuring a pyrazole-3-carboxylic acid moiety appended to a bulky, non-planar oxane ring, presents specific challenges and considerations for efficient amide bond formation. This document will explore the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of suitable reagents, and provide robust, validated protocols for researchers in drug development and synthetic chemistry.

Pillar 1: The Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (e.g., >200 °C), conditions that are incompatible with most complex organic molecules. Therefore, the reaction must be mediated by a "coupling reagent" whose role is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack by the amine. For a substrate like 1-(oxan-4-yl)pyrazole-3-carboxylic acid, two classes of reagents have proven particularly effective: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Activation (EDC/HOBt)

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their efficiency and the ease of removal of their urea byproduct during aqueous work-up.[6] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine. However, it is also prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction sequence.[6]

To mitigate this side reaction and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included.[6][7] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine, suppressing the formation of the N-acylurea byproduct and reducing the risk of racemization in chiral substrates.[6][8]

EDC_Mechanism Acid R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Active Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 EDU EDU (Byproduct) Amine R'-NH2 (Amine) Amine->Amide Amide->EDU - HOBt

Figure 1: EDC/HOBt activation pathway.

Uronium/Aminium Salt Activation (HATU)

For more challenging couplings, including those involving sterically hindered acids or poorly nucleophilic amines, uronium or aminium salt-based reagents are often superior.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction kinetics.[9]

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][10] The key to HATU's effectiveness is the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which is a more effective acyl transfer catalyst than HOBt.[9] The pyridine nitrogen within the HOAt structure is thought to provide a neighboring group effect, accelerating the final aminolysis step to form the amide bond with minimal side reactions.[10]

HATU_Mechanism Acid R-COO- (Carboxylate) Active_Ester OAt Active Ester (Highly Reactive) Acid->Active_Ester + HATU Base Base (DIPEA) HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 TMU Tetramethylurea (Byproduct) Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Released) Amide->HOAt

Figure 2: HATU-mediated activation pathway.

Pillar 2: Comparative Analysis of Key Coupling Reagents

The selection of an appropriate coupling reagent is critical and depends on factors such as the steric bulk of the amine, the electronic properties of both coupling partners, and cost considerations. The table below summarizes the features of reagents commonly employed for substrates similar to 1-(oxan-4-yl)pyrazole-3-carboxylic acid.

Reagent (Acronym)Reagent ClassKey Features & AdvantagesPotential DrawbacksSuitability for Topic Substrate
EDC / HOBt CarbodiimideWater-soluble byproduct, cost-effective, widely used.[6][7]Risk of N-acylurea formation without additive; lower reactivity than uronium salts.[6]Good: A reliable first choice for primary and less hindered secondary amines.
HATU Aminium SaltHighly efficient, rapid kinetics, low racemization, effective for hindered substrates.[9][10]Higher cost, can be moisture-sensitive. Excess reagent can cap unreacted amine.[11]Excellent: The preferred reagent for hindered secondary amines or electron-deficient anilines.
HBTU Aminium SaltSimilar to HATU but based on HOBt instead of HOAt. Generally very effective.Slightly less reactive and provides less suppression of racemization than HATU.[11]Very Good: A strong alternative to HATU, often at a lower cost.
PyBOP Phosphonium SaltHigh reactivity, particularly effective in solid-phase synthesis.Generates carcinogenic HMPA as a byproduct (though in catalytic amounts).Good: Effective, but often superseded by uronium salts due to byproduct concerns.
Acyl Fluoride Acid HalideIn-situ formation from reagents like TFFH can couple highly hindered or electron-deficient partners where other methods fail.[12]Reagents can be harsh; requires specific protocols and careful handling.[12]Specialized: An excellent problem-solving approach for extremely challenging couplings.[13]

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of amides from 1-(oxan-4-yl)pyrazole-3-carboxylic acid. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, particularly with uronium/aminium reagents.

Protocol 1: General Procedure using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials & Reagents:

  • 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 eq or 0.1 eq catalytic)[8][14]

  • Base (DIPEA or Et₃N, 2.0 - 3.0 eq)

  • Anhydrous Solvent (DCM, DMF, or CH₃CN)[14]

  • Standard work-up and purification reagents.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere, add 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., DIPEA, 2.5 eq) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and finally with brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

EDC_Workflow A 1. Combine Acid, Amine, HOBt in Flask B 2. Dissolve in Anhydrous Solvent (DCM/DMF) A->B C 3. Cool to 0 °C B->C D 4. Add Base (DIPEA) C->D E 5. Add EDC·HCl (portion-wise) D->E F 6. Stir at RT for 4-18h E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous Work-up (Wash) G->H I 9. Dry, Concentrate & Purify H->I

Figure 3: Experimental workflow for EDC/HOBt coupling.

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for sterically hindered amines or electron-deficient amines where the EDC/HOBt method may be sluggish or low-yielding.

Materials & Reagents:

  • 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.2 eq)

  • Base (DIPEA or 2,4,6-Collidine, 2.0 - 4.0 eq)

  • Anhydrous Solvent (DMF or NMP)

Step-by-Step Methodology:

  • Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.[9]

  • Amine Addition: Add a solution of the amine (1.0 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

HATU_Workflow A 1. Combine Acid & HATU in Flask B 2. Dissolve in Anhydrous DMF A->B C 3. Add Base (DIPEA) B->C D 4. Stir 15-30 min (Pre-activation) C->D E 5. Add Amine D->E F 6. Stir at RT for 1-6h E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous Work-up (Wash) G->H I 9. Dry, Concentrate & Purify H->I

Figure 4: Experimental workflow for HATU coupling.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemPotential CausesRecommended Solutions
Low or No Yield 1. Inadequate acid activation.2. Low nucleophilicity of the amine (e.g., electron-deficient anilines).[14]3. Steric hindrance on the acid or amine.[4]4. Poor solubility of starting materials.[14]1. Switch from EDC/HOBt to a more potent reagent like HATU.[14]2. For extremely difficult cases, consider an acyl fluoride protocol.[12]3. Increase the reaction temperature (e.g., to 40-50 °C), but monitor for side reactions.4. Switch to a more polar aprotic solvent like DMF, NMP, or DMSO.[14]
Formation of N-Acylurea Side Product (with EDC) The O-acylisourea intermediate is rearranging faster than it reacts with the amine.Ensure HOBt or HOAt is used in stoichiometric amounts. Add the amine before adding EDC to the reaction mixture.[7]
Difficulty Removing Byproducts 1. EDC and its urea byproduct are water-soluble but may persist if washes are insufficient.2. HOAt/HOBt can be difficult to remove from polar products.1. Perform thorough aqueous washes as described in the protocols. A wash with dilute citric acid solution can also be effective.[6]2. A back-extraction or additional basic washes (e.g., dilute Na₂CO₃) can help remove residual HOBt/HOAt.
Reaction Stalls Reagents may have degraded due to moisture. The base may be insufficient to neutralize all acidic species.Use freshly opened, high-purity reagents and anhydrous solvents. Ensure sufficient equivalents of base are used, especially if starting with amine salts.

Conclusion

The successful synthesis of amides from 1-(oxan-4-yl)pyrazole-3-carboxylic acid is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For routine couplings with unhindered amines, the EDC/HOBt method offers a reliable and economical solution. For more demanding substrates, such as sterically bulky or electronically deactivated amines, the HATU-mediated protocol provides superior efficiency and faster reaction times. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and adapt these methodologies to accelerate the synthesis of novel molecular entities for drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3294-3297. [Link]

  • HATU - Wikipedia. [Link]

  • Carpino, L. A., El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Reassessment. The Journal of Organic Chemistry, 64(12), 4362-4363. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing). [Link]

  • Recent developments in catalytic amide bond formation - Sci-Hub. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 152-159. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Coupling Reagents - ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. [Link]

Sources

Reagents for activating 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Strategy

The Scaffold

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid) represents a critical scaffold in modern medicinal chemistry, particularly in the development of JAK inhibitors and GPCR modulators.[1] The molecule features a pyrazole core substituted at the N1-position with a tetrahydropyran (oxan-4-yl) ring, which serves to modulate lipophilicity (LogD) and metabolic stability compared to alkyl chains.[1]

The Challenge: Electronic & Steric Deactivation

Activating the C3-carboxylic acid on a pyrazole ring presents distinct challenges compared to standard benzoic acids:

  • Electronic Deactivation: The pyrazole ring is electron-poor (π-deficient).[1] While this increases the acidity of the carboxylic acid (lower pKa), it can paradoxically make the formation of the active ester intermediate slower or less stable depending on the coupling reagent used.

  • Steric Bulk: The oxan-4-yl group at position 1 is bulky.[1] Although it is not immediately adjacent to the C3-carboxyl, it influences the conformation of the pyrazole in solution, potentially hindering the approach of bulky coupling reagents or nucleophiles.

  • Solubility: While the oxanyl group aids solubility in polar organic solvents, the zwitterionic nature of the amino-acid-like coupling partners often requires dipolar aprotic solvents (DMF, DMSO) or specific biphasic systems.

Reagent Selection Strategy

To address these challenges, we prioritize reagents that drive the equilibrium forward rapidly while minimizing downstream purification bottlenecks.

  • T3P® (Propylphosphonic Anhydride): The primary recommendation for scale-up.[1] It operates well in EtOAc or DMF, produces water-soluble by-products (easy workup), and shows high tolerance for steric hindrance.[1]

  • HATU: The gold standard for small-scale discovery chemistry, particularly when coupling with electron-deficient amines (anilines, aminopyridines).[1]

  • Ghosez’s Reagent / Oxalyl Chloride: Reserved for extremely unreactive nucleophiles where an acid chloride intermediate is strictly necessary.

Part 2: Decision Matrix & Visualization

The following decision tree guides the selection of the optimal activation strategy based on the nucleophile partner and scale.

ReagentSelection Start Target: 1-(oxan-4-yl)-1H-pyrazole-3-COOH CheckNuc Analyze Nucleophile (Amine) Start->CheckNuc Aliphatic Aliphatic Amine (Primary/Secondary) CheckNuc->Aliphatic High Reactivity Aromatic Heteroaromatic/Aniline (Weak Nucleophile) CheckNuc->Aromatic Low Reactivity Scale Reaction Scale? Aliphatic->Scale HATU Protocol B: HATU (DMF/DMAc) Aromatic->HATU Standard AcidCl Protocol C: Acid Chloride (Oxalyl Chloride/Ghosez) Aromatic->AcidCl Failed Coupling T3P Protocol A: T3P (EtOAc/DMF) Scale->T3P >100 mg (Process) Scale->HATU <100 mg (Discovery)

Figure 1: Strategic decision tree for reagent selection based on nucleophile reactivity and reaction scale.

Part 3: Experimental Protocols

Protocol A: T3P Activation (Scalable & Green)

Best for: Aliphatic amines, scale-up (>1g), and ease of purification.

Mechanism: T3P acts as a cyclic anhydride, activating the carboxylate to form a mixed anhydride. The by-products are water-soluble phosphonic acid salts.[1]

Materials:

  • 1-(oxan-4-yl)-1H-pyrazole-3-COOH (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).[1]

Procedure:

  • Dissolution: Charge the pyrazole acid (1.0 eq) and the amine (1.1 eq) into a reactor/flask. Add EtOAc (10 volumes relative to acid mass).

  • Base Addition: Cool the mixture to 0°C. Add NMM (3.0 eq) dropwise. Note: NMM is preferred over DIPEA with T3P to reduce basicity-induced side reactions.[1]

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup:

    • Quench with water (5 volumes).

    • Separate phases. Wash organic layer with 0.5M NaOH (to remove unreacted T3P acid by-products) followed by brine.[1]

    • Dry over MgSO₄ and concentrate.

Protocol B: HATU Activation (High Potency)

Best for: Weak nucleophiles (anilines), library synthesis, and small-scale discovery.

Mechanism: Formation of an O-At active ester (highly reactive) via the uronium salt.[1]

Materials:

  • 1-(oxan-4-yl)-1H-pyrazole-3-COOH (1.0 equiv)[1]

  • Amine partner (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous).

Procedure:

  • Pre-activation: Dissolve the pyrazole acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (1.5 eq) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at room temperature. Solution should turn yellow/orange.

  • Coupling: Add the amine (1.1 eq) dissolved in minimal DMF, followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 1–16 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (3x) to remove DMF, then NaHCO₃ and brine.

Protocol C: Acid Chloride Generation (The "Nuclear Option")

Best for: Sterically hindered anilines or sulfonamides.

Procedure:

  • Suspend pyrazole acid (1.0 eq) in DCM (dry).

  • Add Oxalyl Chloride (1.2 eq) followed by 1 drop of DMF (catalytic).

  • Stir until gas evolution ceases (approx 1 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve crude acid chloride in DCM/Pyridine and add amine.

Part 4: Data Summary & Reagent Comparison

FeatureT3P (Propylphosphonic Anhydride) HATU Oxalyl Chloride
Cost Low (Bulk available)HighVery Low
Atom Economy GoodPoor (Large by-product mass)Moderate
Workup Aqueous wash (Green)Chromatography often requiredEvaporation required
Racemization Risk LowestLow (with HOAt)N/A (Achiral acid)
Reactivity High (Slow with hindered amines)Very HighExtreme
Safety Non-explosive, stablePotential sensitizerCorrosive, gas evolution

References

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride – A Widely Applicable Reagent for Amide Bond Formation.[2][3] Organic Process Research & Development.

  • Sigma-Aldrich. (2025).[1] 1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid Product Specification. Merck KGaA.

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to T3P and HATU Efficiency. Bachem Technical Notes.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • PubChem. (2025). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Separating 1-(oxan-4-yl)pyrazole-3-carboxylate from 5-carboxylate isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers dealing with the regioisomeric separation of ethyl 1-(oxan-4-yl)pyrazole-3-carboxylate (Target) from its 1,5-carboxylate isomer (Impurity).

Ticket ID: PYR-ISO-SEP-001 Topic: Purification & Identification of 1-(oxan-4-yl)pyrazole-3-carboxylate Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Identification Module

User Question: "I have isolated a crude solid from the cyclization of (oxan-4-yl)hydrazine and ethyl 2,4-dioxovalerate. The LC-MS shows a single mass peak, but NMR suggests a mixture. How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?"

Technical Response: Regioisomerism is intrinsic to pyrazole synthesis using unsymmetrical 1,3-dicarbonyls. Because both isomers have identical masses and similar polarities, standard LC-MS is insufficient. You must rely on 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy for definitive structural assignment.

The Mechanistic Logic

The spatial proximity of the N-substituent (the oxanyl ring) to the substituent at the C5 position is the discriminator.

  • Target (1,3-carboxylate): The N1-oxanyl group is adjacent to the C5-Proton (or C5-Methyl). You will see a strong NOE signal.

  • Isomer (1,5-carboxylate): The N1-oxanyl group is adjacent to the bulky Ester group. The C3-Proton is too distant to show an NOE correlation with the oxanyl ring.

Visualizing the NOE Signature

The following diagram illustrates the critical NOE correlations required for assignment.

NOE_Analysis cluster_0 Target: 1,3-Carboxylate Isomer cluster_1 Impurity: 1,5-Carboxylate Isomer Target 1-(oxan-4-yl)-3-CO2Et-5-H Impurity 1-(oxan-4-yl)-5-CO2Et-3-H Oxanyl_H Oxanyl C4-H (N1-Substituent) C5_H Pyrazole C5-H Oxanyl_H->C5_H STRONG NOE (Diagnostic) Oxanyl_H_Imp Oxanyl C4-H (N1-Substituent) Ester_Et Ester Ethyl Group (at C5) Oxanyl_H_Imp->Ester_Et Weak/Medium NOE (Steric Clash)

Figure 1: Diagnostic NOE correlations. The green arrow indicates the definitive signal confirming the 1,3-carboxylate structure.

Chromatographic Separation Protocol

User Question: "My isomers co-elute on TLC using Hexane/Ethyl Acetate (3:1). What mobile phase conditions do you recommend for flash chromatography?"

Technical Response: The oxan-4-yl (tetrahydropyran) moiety significantly increases the polarity of the molecule compared to N-phenyl analogs. Traditional non-polar systems (Hex/EtOAc) often fail to resolve the dipole moment differences between the 1,3- and 1,5-esters.

Recommended Solvent Systems

Switch to a Dichloromethane (DCM) / Methanol or DCM / Acetone system. The 1,5-isomer, being more sterically crowded (N1-substituent clashing with C5-ester), often has a slightly distorted planarity, affecting its interaction with silica.

Solvent SystemGradientResolution Strategy
DCM / MeOH 0%

5% MeOH
Primary Choice. Exploits the H-bonding capability of the pyrazole nitrogens. The 1,3-isomer typically elutes later due to better planar adsorption.
Tol / EtOAc 10%

50% EtOAc
Alternative. Toluene provides

-

interaction selectivity. Useful if the mixture is rich in the 1,5-isomer.
DCM / MTBE Isocratic (90:10)Fine Polishing. Methyl tert-butyl ether (MTBE) offers unique selectivity for oxygenated heterocycles like the oxanyl group.
Step-by-Step Flash Protocol
  • Column Loading: Do not wet-load using EtOAc. Dissolve the crude in minimal DCM and adsorb onto Celite or silica (dry load). This prevents band broadening.

  • Equilibration: Flush column with 100% DCM (3 CVs).

  • Elution:

    • 0-2 CV: 100% DCM.

    • 2-10 CV: Linear gradient to 2% MeOH in DCM.

    • 10-20 CV: Hold at 2% MeOH (Isomers usually separate here).

    • 20+ CV: Flush with 10% MeOH.

Scalable Separation: The Hydrolysis Strategy

User Question: "I have 50 grams of mixture. Chromatography is too expensive. Is there a chemical method to separate them?"

Technical Response: Yes. The "Hydrolysis-Resterification" loop is the industry standard for scaling pyrazole separations. The steric environment of the ester group at C5 (1,5-isomer) makes it significantly harder to hydrolyze than the unhindered ester at C3 (1,3-isomer).

Kinetic Resolution Workflow

This protocol exploits the steric hindrance of the 1,5-isomer.

  • Partial Saponification:

    • Dissolve mixture in THF/Water (1:1).

    • Add 0.95 equivalents of LiOH (relative to the total ester content).

    • Stir at 0°C for 2 hours.

    • Mechanism:[1][2][3] The unhindered 1,3-ester hydrolyzes rapidly to the acid. The bulky 1,5-ester hydrolyzes much slower (kinetic control).

  • Phase Separation (The "Magic" Step):

    • Remove THF under vacuum.

    • Extract the aqueous layer with DCM or MTBE .

    • Organic Layer: Contains the unreacted 1,5-ester (Impurity). Discard or save for recovery.

    • Aqueous Layer: Contains the 1,3-carboxylate anion (Target).

  • Acidification & Recovery:

    • Acidify the aqueous layer to pH 3 with 1N HCl.

    • The 1-(oxan-4-yl)pyrazole-3-carboxylic acid will precipitate.

    • Filter and dry the solid.

  • Re-esterification (Optional):

    • If the ester is required, reflux the pure acid in Ethanol with catalytic

      
       or use 
      
      
      
      .

Hydrolysis_Workflow Start Crude Mixture (1,3-Ester + 1,5-Ester) Reaction Add 0.95 eq LiOH 0°C, 2 Hours Start->Reaction Partition Partition: Water / DCM Reaction->Partition Org_Layer Organic Layer (Unreacted 1,5-Ester) Partition->Org_Layer Impurity stays as Ester Aq_Layer Aqueous Layer (1,3-Carboxylate Salt) Partition->Aq_Layer Target becomes Water Soluble Acidify Acidify to pH 3 (HCl) Aq_Layer->Acidify Product Pure 1,3-Acid (Precipitate) Acidify->Product

Figure 2: Kinetic resolution workflow exploiting steric hindrance at the C5 position.

Frequently Asked Questions (FAQ)

Q: Why is the 1,5-isomer forming at all? I thought hydrazines attack the ketone first? A: In 1,3-dicarbonyls like ethyl 2,4-dioxovalerate, the hydrazine can attack either carbonyl. While the ketone at C2 is electronically activated, the steric bulk of the oxan-4-yl hydrazine often pushes the reaction toward the less hindered aldehyde/ketone or favors the kinetic product (1,5-isomer) in protic solvents like ethanol [1].

Q: Can I use crystallization without hydrolysis? A: Yes, but it is solvent-dependent. The 1,3-isomer (Target) is generally flatter and packs better. Try triturating the crude oil with Diethyl Ether/Heptane (1:3) . The 1,3-isomer often crystallizes out, while the 1,5-isomer remains in the mother liquor due to its "twisted" non-planar conformation caused by the N1-C5 steric clash [2].

Q: The NOE signal is weak. What parameters should I change? A: Ensure your sample is degassed (oxygen is paramagnetic and quenches NOE). Use a mixing time (D8) of 500-800 ms . If using DMSO-


, ensure the sample is dry; water exchange can broaden signals.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Steric Effects in Hydrazine Cyclizations: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • NMR Assignment of Pyrazoles: Holzer, W., et al. "13C-NMR and 15N-NMR spectroscopy of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, 1998.

Sources

Technical Support Center: Purification of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: While a specific, validated solvent system for this exact molecule is not widely published, we can deduce an excellent starting point based on its structure. The molecule possesses a polar carboxylic acid group and a moderately polar pyrazole-oxane core. Therefore, polar protic solvents are ideal candidates.

A good starting point is a mixed-solvent system of ethanol and water .[1] Ethanol should readily dissolve the compound when hot, while water can act as an anti-solvent to decrease its solubility upon cooling, promoting crystal formation. Alcohols like methanol and isopropanol are also strong candidates.[2] A systematic solvent screening is the most reliable method to determine the optimal choice for your specific batch.[2]

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities typically arise from the synthetic route used. For pyrazole synthesis, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, common impurities include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or hydrazine derivatives.

  • Regioisomers: If an unsymmetrical precursor is used, formation of the corresponding regioisomeric pyrazole is a frequent issue that can be difficult to separate.[3]

  • Colored Byproducts: Decomposition of hydrazine or side reactions at elevated temperatures can produce colored impurities, often leading to yellow or reddish hues in the crude product.[3]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave pyrazoline byproducts in the mixture.[3]

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it precipitates out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with compounds that have relatively low melting points or when the solution is cooled too rapidly.[2][4]

To resolve this, you should:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of the primary solvent (the one in which the compound is more soluble, e.g., ethanol) to prevent premature precipitation.

  • Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[4]

  • Consider a different solvent system. The initial solvent may be too poor for your compound.

Q4: My percent recovery is very low. How can I improve it?

A4: Low recovery is often a result of using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration. To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling.[5]

  • Ensure complete crystallization by allowing the flask to cool to room temperature slowly, followed by cooling in an ice bath to maximize precipitation.[1][4]

  • Wash the collected crystals with ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

  • Avoid premature crystallization during hot filtration by using a pre-warmed funnel and flask.[1][4]

Experimental Protocols & Troubleshooting

Protocol 1: Solvent System Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization.[6] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7]

Methodology:

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (see Table 1 for suggestions).

  • Observe the solubility at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable for single-solvent recrystallization.[2]

  • For solvents that do not dissolve the compound at room temperature, heat the mixture gently to the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a promising candidate. If it remains insoluble, the solvent is unsuitable.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of well-formed crystals is the best choice.

Table 1: Potential Solvents for Recrystallization Screening
SolventTypeBoiling Point (°C)Rationale & Notes
WaterPolar Protic100Good for highly polar compounds; may require a co-solvent.[8][9]
EthanolPolar Protic78Excellent general-purpose solvent for polar molecules.[2] Often used in mixed systems with water.
MethanolPolar Protic65Similar to ethanol but more volatile. Several pyrazole derivatives are recrystallized from it.[10]
IsopropanolPolar Protic82A good alternative to ethanol.[2]
Ethyl AcetatePolar Aprotic77A moderately polar solvent that can be effective.[11]
AcetonePolar Aprotic56Good general-purpose solvent, but its low boiling point can lead to rapid evaporation.[2]
Protocol 2: Single-Solvent Recrystallization Workflow

This protocol should be followed if a suitable single solvent was identified in the screening process.

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot solvent. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B If impurities are present C 3. Crystallization Allow filtrate to cool slowly. Cool in ice bath. A->C No insoluble impurities B->C D 4. Isolation Collect crystals by suction filtration. C->D E 5. Washing & Drying Wash crystals with cold solvent. Dry to constant weight. D->E

Caption: General workflow for single-solvent recrystallization.

Detailed Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[1][5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization process.

Troubleshooting_Guide Start Problem Encountered P1 No Crystals Form Start->P1 P2 Product Oils Out Start->P2 P3 Colored Crystals Start->P3 P4 Low Recovery Start->P4 S1a Solution is supersaturated. Scratch flask or add seed crystal. P1->S1a Try first S1b Too much solvent used. Boil off excess solvent. P1->S1b If scratching fails S2 Cooling too rapid or solvent is too poor. Reheat, add more primary solvent, and cool slowly. P2->S2 S3 Colored impurities are co-precipitating. Treat solution with activated charcoal before hot filtration. P3->S3 S4 Too much solvent used or insufficient cooling. Use minimal hot solvent and ensure cooling in ice bath. P4->S4

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: I've followed the protocol, but no crystals are forming upon cooling. What should I do?

A: This is a common indication of either a supersaturated solution or excessive use of solvent.[4]

  • Induce Crystallization: First, try to induce crystallization from the supersaturated solution. Gently scratch the inside of the flask with a glass rod at the surface of the liquid.[2][12] The microscopic glass fragments can act as nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution.[2][12]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt the cooling process again.[4]

Q: The final crystals are still colored (e.g., yellow). How can I obtain a colorless product?

A: This indicates the presence of soluble, colored impurities that co-crystallize with your product.

  • Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed with activated charcoal.[3] Before the hot filtration step, allow the hot solution to cool slightly, add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes. Perform the hot filtration as usual to remove the charcoal and the adsorbed impurities. Be cautious not to use too much charcoal, as it can also adsorb your desired product.

Q: I performed a mixed-solvent recrystallization (ethanol/water), but the solution turned cloudy immediately after adding water and didn't form crystals. What went wrong?

A: This suggests you added the anti-solvent (water) too quickly or while the solution was not hot enough, causing the compound to precipitate as an amorphous solid rather than crystallizing.

  • Procedure: The correct method for a mixed-solvent system is to first dissolve the compound in the minimum amount of the "good" hot solvent (ethanol). Then, while keeping the solution hot, add the "poor" solvent (water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Now, allow this saturated solution to cool slowly.[1]

References

  • Technical Support Center: Addressing Impurity Form
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Solvent Selection and Recrystalliz
  • Solvent selection for recrystallization: An undergradu
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchG
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
  • Recrystalliz
  • Experiment 9 — Recrystalliz
  • recrystallization, filtr
  • Recrystallization and Melting Point Analysis - YouTube.

Sources

Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-003 Subject: Controlling N1 vs. N2 Selectivity in Pyrazole-3-Carboxylate Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Mechanism

The Challenge: The N-alkylation of pyrazole-3-carboxylates is governed by a competition between steric hindrance and electronic effects (tautomerism). The substrate exists in equilibrium between the 3-carboxylate and 5-carboxylate tautomers.

  • Tautomer A (3-carboxylate): H is on N1. The ester is at C3 (distal to NH).

  • Tautomer B (5-carboxylate): H is on N2. The ester is at C5 (proximal to NH).

The Default Outcome: Under standard basic conditions (


), alkylation predominantly favors the 1,3-isomer  (Product A).
  • Why? The lone pair on N1 (in Tautomer B) is less sterically hindered than the lone pair on N2 (in Tautomer A), which is flanked by the ester group. Furthermore, the 1,3-isomer is generally the thermodynamic product.

The Goal: Users typically encounter issues when they require high purity of the 1,3-isomer (avoiding chromatography) or when they specifically need the "elusive" 1,5-isomer (sterically congested).

Mechanism & Pathway Visualization

PyrazoleAlkylation cluster_conditions Control Factors Tautomer Pyrazole Tautomer Equilibrium (3-ester vs 5-ester) Deprotonation Anion Formation (Pyrazolate) Tautomer->Deprotonation Base TS_N1 Transition State N1 (Distal Attack) Deprotonation->TS_N1 Fast (Less Steric) TS_N2 Transition State N2 (Proximal Attack) Deprotonation->TS_N2 Slow (Steric Clash w/ Ester) Prod_13 1,3-Isomer (Major) (Thermodynamic/Steric) TS_N1->Prod_13 Prod_15 1,5-Isomer (Minor) (Kinetic/Chelation) TS_N2->Prod_15 Factor1 Mitsunobu: Forces N1 (1,3) Factor2 Mg(II) Catalysis: Directs N2 (1,5)

Caption: Pathway bifurcation in pyrazole alkylation. Steric factors heavily bias the reaction toward the 1,3-isomer (Green), while specific chelation strategies are required to access the 1,5-isomer (Red).

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 60:40 mixture of isomers. How do I push this to >95:1 for the 1,3-isomer?"

Diagnosis: You are likely using a standard base (


 or 

) in a solvent that allows loose ion-pairing (like Acetone or DMF), but the steric bias of your alkylating agent is insufficient to block N2 attack completely.

The Fix: Switch to Mitsunobu Conditions. The Mitsunobu reaction is the "Gold Standard" for synthesizing 1,3-substituted pyrazoles with high regioselectivity. The bulky triphenylphosphine-azodicarboxylate intermediate is extremely sensitive to steric hindrance, virtually precluding attack at the N2 position (next to the ester).

  • Protocol Ref: Beilstein J. Org. Chem. 2014, 10, 1166.

  • Expected Ratio: >98:2 (1,3-isomer).

Issue 2: "I specifically need the 1,5-isomer (N-alkyl group next to the ester). Standard alkylation gives me <10% yield of this isomer."

Diagnosis: You are fighting thermodynamics and sterics. Direct alkylation will almost always fail to produce the 1,5-isomer as the major product because the ester group physically blocks the incoming electrophile.

The Fix: Magnesium-Catalyzed Chelation or De Novo Synthesis.

  • Chelation Strategy: Use a magnesium salt (

    
     or 
    
    
    
    ). The
    
    
    ion can chelate between the N2 nitrogen and the carbonyl oxygen of the ester. Contrary to intuition, in some catalytic cycles, this transient coordination directs the incoming electrophile to the N2 position by increasing its nucleophilicity relative to N1, or by stabilizing the transition state for N2 attack.
  • De Novo Synthesis (Recommended): If alkylation fails, switch to condensing an alkyl-hydrazine with the appropriate 1,3-dicarbonyl. Note that this often yields the 1,5-isomer if the hydrazine R-group is bulky, but this too is subject to regioselectivity rules (often favoring 1,5 for bulky R-hydrazines).

Issue 3: "My reaction is stalling or I'm seeing over-alkylation (quaternization)."

Diagnosis:

  • Stalling: Pyrazole-3-carboxylates are electron-deficient due to the ester. The nucleophilicity of the pyrazolate anion is lower than that of unsubstituted pyrazole.

  • Quaternization: If you use a very strong alkylating agent (e.g., MeI) and high heat, the product (which is still nucleophilic) can react again to form a quaternary salt.

The Fix:

  • For Stalling: Switch to Cesium Carbonate (

    
    )  in Acetonitrile  or DMF . The "Cesium Effect" increases the solubility and "nakedness" of the anion, boosting reactivity without requiring harsh heat.
    
  • For Quaternization: Control stoichiometry strictly (1.05 eq of alkyl halide) and lower the temperature.

Advanced Protocols

Protocol A: High-Selectivity 1,3-Alkylation (Mitsunobu)

Best for: Generating the major isomer with near-perfect selectivity.

  • Reagents:

    • Pyrazole-3-carboxylate (1.0 eq)

    • Alcohol (

      
      ) (1.1 eq) — Note: Uses Alcohol, not Alkyl Halide.
      
    • Triphenylphosphine (

      
      ) (1.2 eq)
      
    • DIAD or DEAD (1.2 eq)

    • Solvent: Dry THF or Toluene.

  • Procedure:

    • Dissolve Pyrazole, Alcohol, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[1]
    • Add DIAD dropwise over 15 minutes. (Exothermic).

    • Allow to warm to RT and stir for 12–24h.

  • Workup:

    • Concentrate. Triturate with

      
      /Hexane to precipitate 
      
      
      
      (triphenylphosphine oxide). Filter.
    • Purify filtrate via silica gel.[2]

  • Why it works: The steric bulk of the

    
    -activated alcohol prevents it from approaching the N2 position shielded by the ester.
    
Protocol B: Thermodynamic Base Alkylation (Standard)

Best for: Simple alkyl halides where ~10% minor isomer is acceptable.

  • Reagents:

    • Pyrazole-3-carboxylate (1.0 eq)

    • Alkyl Halide (1.1 eq)

    • Base:

      
       (1.5 eq) or 
      
      
      
      (2.0 eq)
    • Solvent: DMF (0.2 M)

  • Procedure:

    • Combine Pyrazole and Base in DMF. Stir 30 min at RT (ensure deprotonation).

    • Add Alkyl Halide.[3][4]

    • Stir at RT (for reactive halides) or 60°C (for unreactive).

    • Critical Step: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent quaternization.

Comparative Data: Reaction Conditions

VariableConditionMajor ProductSelectivity (approx.)Mechanism Note
Base

/ Acetone
1,3-isomer80:20Kinetic/Steric control.
Base

/ DMF
1,3-isomer90:10"Naked" anion accentuates steric preference.
Reagent Mitsunobu (

/DIAD)
1,3-isomer >98:2 Steric bulk of intermediate precludes N2 attack.
Catalyst Mg(II) salts1,5-isomerVariableChelation-controlled (Substrate dependent).
Michael Acrylates (No Cat.)1,3-isomer>99:1H-bonding in transition state directs to N1.

References

  • Review on Pyrazole Regioselectivity

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org.[5] Chem. 2008.

    • (Context: Solvent effects on condensation, relevant to stability).

  • Mitsunobu Reaction Specifics

    • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles." Journal of Organic Chemistry.
    • (Demonstrates high N1 selectivity).

  • Michael Addition Selectivity

    • Li, L., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[6][7] J. Org.[5] Chem. 2022.[6]

    • (Explains >99:1 selectivity for N1-alkylation with acrylates).

  • Mg-Catalyzed Switching

    • Xu, D., et al.[8] "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Synlett, 2020.[8]

    • (Key reference for accessing the 1,5-isomer).

Sources

Technical Support Center: N-THP Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3,4-Dihydro-2H-pyran (DHP) from N-THP Protected Pyrazoles Ticket Type: Advanced Troubleshooting & Method Development Applicable Chemistry: Nitrogen Protection (Aminal/Hemiaminal Ether Formation)[1]

Executive Summary: The "Invisible" Contaminant

The protection of pyrazoles with 3,4-dihydro-2H-pyran (DHP) is a standard acid-catalyzed transformation.[1] However, the removal of excess DHP often fails not because of complex chemistry, but due to two specific oversights:

  • Acid-Catalyzed Oligomerization: Heating acidic reaction mixtures causes DHP to form non-volatile gummy oligomers.[1][2]

  • Detection Failure: DHP lacks a strong UV chromophore, making it "invisible" on standard UV-254nm TLC plates, leading researchers to believe it is gone when it is not.[2]

This guide provides the protocols to remove monomeric DHP, prevent oligomerization, and detect the reagent properly.[2]

Part 1: The Critical Mechanism (Read This First)

Before attempting purification, you must understand the failure mode.[2] DHP is an enol ether.[2] In the presence of the acid catalyst (e.g., p-TsOH, TFA) and heat (rotary evaporation), it does not just evaporate; it reacts with itself.[2]

  • The Goal: Remove DHP (b.p. 86 °C).

  • The Trap: Acid + Heat

    
     Poly-DHP (Non-volatile gum/oil).[1]
    
  • The Fix: You must neutralize the catalyst before any concentration step.[2]

Visualization: The Failure Pathway

DHP_Pathways Start Reaction Mixture (Product + Excess DHP + Acid) Decision Is Acid Quenched? Start->Decision Evap1 Rotary Evaporation (Heat + Vacuum) Decision->Evap1 NO Evap2 Rotary Evaporation (Heat + Vacuum) Decision->Evap2 YES (Base Added) Fail FAILURE: DHP Polymerizes (Sticky Gum) Evap1->Fail Acid Catalysis Success SUCCESS: DHP Evaporates (Clean Product) Evap2->Success Volatility (bp 86°C)

Figure 1: The critical necessity of neutralization prior to evaporation to prevent DHP polymerization.[1]

Part 2: Purification Protocols

Method A: The "Quench & Evap" (Standard Protocol)

Best for: Stable oils and large-scale reactions.[1]

The Logic: DHP has a boiling point of 86 °C (atmospheric).[2] Under a standard vacuum (e.g., 20 mbar), it flies off at room temperature—if it is monomeric.[2]

  • Check pH: Spot an aliquot of your reaction mixture onto wet pH paper.[2] It will likely be acidic (red/orange).[2]

  • Neutralize: Add Triethylamine (Et

    
    N) or saturated aqueous NaHCO
    
    
    
    until the pH is slightly basic (pH 8-9).
    • Why? This kills the acid catalyst, preventing DHP polymerization during heating.[2]

  • Concentrate: Rotary evaporate at 40–45 °C.

    • Checkpoint: If you see a thick, gummy residue forming that doesn't crystallize, you likely didn't quench enough, and poly-DHP has formed.[2]

  • High-Vac: Place the residue on a high-vacuum manifold (< 1 mbar) for 2–4 hours. This removes trace DHP monomer.[2]

Method B: The "Hexane Wash" (For Solid Products)

Best for: Crystalline pyrazoles.

The Logic: DHP is highly soluble in non-polar solvents (hexanes, pentane, heptane).[2] Most N-THP pyrazoles are solids with limited solubility in cold hexanes.[1]

  • Concentrate: Remove the reaction solvent (usually DCM or THF) following Method A.

  • Triturate: Add cold Hexanes or Pentane to the residue.

  • Sonicate: Briefly sonicate to break up the solid.[2] Unreacted DHP will dissolve into the hexane layer; the product should remain as a solid precipitate.[2]

  • Filter: Vacuum filter the solid.[2] Wash the cake with fresh cold hexanes.

    • Result: The filtrate contains the DHP; the filter cake is your clean product.[2]

Method C: Chromatography (The Visualization Trap)

Best for: High purity requirements or oily products.

The Logic: DHP is very non-polar.[2] It will elute near the solvent front in most systems.[2] The challenge is seeing it.

Crucial Warning: DHP is invisible to UV (254 nm). It has no conjugated


-system.[1] You cannot rely on UV detection to separate it.[2]
Visualization MethodEffectiveness for DHPNotes
UV (254 nm) 🔴 IneffectiveYou will miss the impurity completely.[1]
Iodine Chamber 🟡 ModerateDHP absorbs iodine (brown spot), but it is reversible.[2]
KMnO

Stain
🟢 ExcellentOxidizes the double bond.[2] Appears as a bright yellow spot on purple background.[2]
PMA / Vanillin 🟢 ExcellentStains DHP dark blue/black upon heating.[2]

Column Setup:

  • Mobile Phase: Start with 100% Hexanes (or 95:5 Hexanes:EtOAc).

  • Elution: DHP will elute almost immediately (

    
     in 10% EtOAc).[1][2]
    
  • Product: Increase polarity to elute your N-THP pyrazole (usually

    
    ).
    

Part 3: Troubleshooting & FAQs

Q1: My product is an oil and smells "sweet" or "ether-like." Is it contaminated?

A: Yes. DHP has a distinct, sweet, ether-like odor.[1][2] If your product smells strongly of this after high-vacuum, you have trapped DHP.[1][2]

  • Fix: Dissolve the oil in a small amount of DCM and re-evaporate slowly with a heptane azeotrope (add heptane, rotavap). The heptane helps carry over the DHP.[2]

Q2: I see a "ghost spot" at the top of my TLC plate that turns brown in Iodine. What is it?

A: That is the unreacted DHP. It does not show on UV, which is why many researchers think their reaction is clean when it isn't.[2] Use KMnO


 to confirm.
Q3: I tried to crystallize using HCl/Ether, but I lost my protecting group. Why?

A: You deprotected it. The N-THP bond is an acetal/aminal linkage.[1] It is stable to base (NaOH, KOH) but extremely labile to acid .[2]

  • Rule: Never expose N-THP pyrazoles to aqueous acid or acidic organic solutions unless you intend to remove the group.[1]

Q4: Can I just leave the DHP in there for the next step?

A: It depends.

  • If the next step is basic (e.g., alkylation):[2] Generally yes, DHP is inert to base.[2]

  • If the next step is acidic/Lewis acidic: No.[2][3] The DHP will polymerize and tar your reaction.[2]

  • If the next step involves precise stoichiometry: No.[2][3] DHP will throw off your mass calculations.[2]

Part 4: Workflow Decision Matrix

Workflow Start Crude Reaction Mixture Step1 1. Neutralize (Add Et3N) Start->Step1 Step2 2. Concentrate (Rotavap) Step1->Step2 Check Physical State of Residue? Step2->Check Solid Solid Check->Solid Oil Oil / Gum Check->Oil ActionSolid Triturate with Cold Hexanes Filter Solid Solid->ActionSolid ActionOil High Vacuum (1 mbar) for 4 hours Oil->ActionOil Done Pure N-THP Pyrazole ActionSolid->Done CheckSmell Still smells sweet? ActionOil->CheckSmell Column Flash Column (Visualize w/ KMnO4) CheckSmell->Column Yes CheckSmell->Done No Column->Done

Figure 2: Decision matrix for selecting the appropriate purification method based on product physical state.

References

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2][4] John Wiley & Sons.[2] (Chapter on Protection for the Amino Group: Pyrazoles).

  • Sigma-Aldrich. (n.d.).[1][2] 3,4-Dihydro-2H-pyran Product Specification & Safety Data Sheet. Retrieved from Sigma-Aldrich.[1]

  • PubChem. (n.d.).[2] 3,4-Dihydro-2H-pyran Compound Summary. National Library of Medicine.[2]

  • Ahmed, B. M., & Mezei, G. (2015).[2] Green protection of pyrazole, thermal isomerization and deprotection...[2][5][6][7] RSC Advances, 5, 26744-26753.[1][2] (Discusses isolation and stability of N-THP intermediates).

Sources

Technical Support Center: Stability & Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

[1][2]

Ticket ID: PYR-OX-3COOH-STAB Status: Open Priority: Critical (Yield Loss Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

You are encountering stability issues with 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid).[1][2]

The Core Issue: Unlike their 4-carboxylic acid counterparts, pyrazole-3-carboxylic acids are electronically predisposed to thermal decarboxylation, particularly under acidic conditions.[1][2] The 1-(oxan-4-yl) substituent provides steric bulk but does not prevent the ring protonation that catalyzes this decomposition.[1][2]

This guide provides a root-cause analysis of the decarboxylation mechanism and a validated "Safe-Fail" protocol for synthesis and isolation.

Part 1: Root Cause Analysis (The Mechanism)

To prevent the loss of your product, you must understand why it degrades.[2] The decarboxylation is not random; it is driven by the specific electronic environment of the 3-position in the pyrazole ring.[1]

The Decarboxylation Trap
  • Protonation: Under highly acidic conditions (pH < 2), the pyrazole nitrogen (N2) becomes protonated.[2]

  • Zwitterionic Transition: This creates a cationic ring system that acts as a strong electron sink.

  • CO₂ Loss: The carboxylate group at the 3-position is electronically coupled to this sink, facilitating the loss of CO₂ to restore the neutral, aromatic pyrazole (1-(oxan-4-yl)-1H-pyrazole).[1][2]

Visualizing the Failure Mode

The following diagram illustrates the specific pathway where the reaction diverges between "Successful Isolation" and "Decarboxylation."

Decarboxylation_MechanismEsterStarting Ester(Stable)SaltCarboxylate Salt(R-COO- Li+)(Stable in Base)Ester->SaltHydrolysis (LiOH)Acid_ColdControlled Acidification(pH 4-5, <5°C)Salt->Acid_ColdSafe RouteAcid_HotAggressive Acidification(pH < 2, >25°C)Salt->Acid_HotDanger RouteProductTarget Acid(Precipitated Solid)Acid_Cold->ProductFiltrationProtonatedProtonated Intermediate(Cationic Ring)Acid_Hot->ProtonatedRing ProtonationByproductDecarboxylated Byproduct(1-(oxan-4-yl)-pyrazole) + CO2Protonated->ByproductThermal Elimination

Caption: Figure 1. Mechanistic divergence. The 3-carboxylic acid is stable as a salt but vulnerable to decarboxylation upon protonation of the pyrazole ring.[1]

Part 2: Validated Experimental Protocols

Protocol A: Safe Hydrolysis of the Ester

Objective: Convert ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate to the free acid without triggering decarboxylation.[1][2]

Reagents:

  • Substrate: Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate.[1][2]

  • Base: Lithium Hydroxide (LiOH[2]·H₂O) is preferred over NaOH due to better solubility in THF/Water mixtures and gentler cation effects.[2]

  • Solvent: THF:Water (3:1) or Ethanol:Water (3:1).[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 eq) in THF. Cool to 0°C.

  • Base Addition: Add LiOH·H₂O (1.5 eq) dissolved in the minimum amount of water dropwise.

    • Why: Controlling the exotherm prevents local heating that could degrade the ester or ring.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not reflux.

    • Note: Most pyrazole esters hydrolyze readily at RT within 4-6 hours.[1][2] Heating >50°C increases the risk of decarboxylation once the ester cleaves.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the ester (M+H) and appearance of the acid (M+H).

Protocol B: The "Soft Landing" Workup (Critical Step)

Objective: Isolate the solid acid. This is the most common point of failure.

  • Concentration: Evaporate the organic solvent (THF/Ethanol) under reduced pressure at <35°C . You will be left with the aqueous lithium carboxylate salt.

  • Cooling: Place the aqueous residue in an ice bath (0-5°C).

  • Acidification (The Art):

    • Use 1N HCl or Acetic Acid .[1][2] Do not use concentrated HCl.[2]

    • Add acid dropwise with vigorous stirring.

    • Target pH: 4.0 – 5.0.

    • Stop Point: As soon as the solid precipitates and pH touches 4.5, STOP.[2] Do not drive the pH down to 1 or 2.

    • Reasoning: The isoelectric point allows precipitation. Going lower protonates the ring (pKa ~2.5), triggering the decarboxylation mechanism described in Part 1.[2]

  • Filtration: Filter the solid immediately while cold. Wash with a small amount of ice-cold water.[1][2]

  • Drying: Dry under high vacuum at room temperature . Do not use a drying oven >40°C.

Part 3: Data & Specifications

Stability Comparison Table

Understanding the difference between isomers is crucial for setting expectations.

Feature1-Alkyl-pyrazole-3 -COOH1-Alkyl-pyrazole-4 -COOH
Decarboxylation Risk High (Thermal/Acidic)Low (Requires Cu catalyst/High T)
Mechanism Zwitterionic intermediate stabilized by N2.[1][2]Radical or concerted mechanism.
Safe pH Window 4.0 – 5.02.0 – 3.0
Max Process Temp < 45°C (during workup)> 100°C
Solvent Compatibility Guide
SolventSuitabilityNotes
THF/Water Excellent Best for LiOH hydrolysis.[1][2] Easy to strip off.
Methanol Good Watch for transesterification if reaction stalls.[2]
DMSO Poor Hard to remove without heat (risk of degradation).[2]
DCM N/A Product (salt) is insoluble; poor for hydrolysis.[2]

Part 4: Troubleshooting FAQs

Q1: My product disappears on the LCMS after workup, showing a mass of [M-44]. What happened? A: You have decarboxylated the product. This likely occurred during the concentration step if the water bath was too hot (>50°C) or if you acidified to pH < 2 and then allowed the solution to stand. Solution: Repeat synthesis, keep pH at 4-5, and keep all solutions on ice.

Q2: The product is not precipitating at pH 5. A: The 1-(oxan-4-yl) group adds some solubility in water.[1][2]

  • Fix 1: Saturate the aqueous layer with NaCl (Salting out) while keeping it cold.[2]

  • Fix 2: Extract with Ethyl Acetate at pH 5, dry over Na₂SO₄, and evaporate at <30°C. Do not use heat to remove the solvent.[2]

Q3: Can I use NaOH instead of LiOH? A: Yes, but LiOH is often milder and the lithium salts of pyrazoles are sometimes more soluble in the reaction media, leading to faster hydrolysis.[2] If using NaOH, ensure you do not use a large excess which requires more acid to neutralize, increasing the local "acid shock" risk.[2]

Q4: How do I store the final powder? A: Store at -20°C. Pyrazole-3-carboxylic acids can slowly decarboxylate even in the solid state if left at room temperature for months, especially if traces of acid remain from the workup.[1][2]

References

  • Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. (Patent CN108546266B).[2] Demonstrates the hydrolysis of pyrazole-3-carboxylates using LiOH and controlled acidification.

  • Process for the preparation of androgen receptor antagonists. (Patent WO2016162604A1).[2] Details the handling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole intermediates and Suzuki coupling, highlighting the stability profiles of these heterocycles.

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids. J. Am. Chem. Soc. (Discusses the mechanisms of decarboxylation in pyrazoles, establishing the electronic basis for the instability of the 3-isomer). [2]

  • PubChem Compound Summary: 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid. (CID 64449125).[1][2][3] Physical properties and structural identifiers. [2]

Technical Support Center: HPLC Method Development and Troubleshooting for 1-(oxan-4-yl)pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 1-(oxan-4-yl)pyrazole isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust and reliable separation methods for these challenging compounds. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for logical method development and efficient troubleshooting, grounded in established chromatographic principles.

The separation of isomers, particularly regioisomers of functionalized heterocyclic compounds like pyrazoles, presents a common analytical challenge. These molecules often share identical mass-to-charge ratios and similar physicochemical properties, making their resolution dependent on subtle differences in their interaction with the stationary and mobile phases. This guide provides a comprehensive strategy, from initial method development to advanced troubleshooting and validation, ensuring the integrity and accuracy of your analytical results.

Section 1: The Analytical Challenge: Understanding 1-(oxan-4-yl)pyrazole Isomers

The core structure consists of a pyrazole ring attached to an oxane (tetrahydropyran) ring. Isomerism in this class of compounds typically arises from the substitution pattern on the pyrazole ring, leading to regioisomers with very similar polarities and UV spectra. These slight structural differences demand a highly selective HPLC method for accurate quantification and impurity profiling.

Key Analytical Considerations:

  • Polarity: The presence of the oxane ring and nitrogen atoms in the pyrazole ring imparts moderate polarity. This makes reversed-phase (RP) chromatography a suitable starting point.[1][2]

  • Ionization: The pyrazole ring contains basic nitrogen atoms. The pH of the mobile phase will significantly influence the ionization state of the analytes, affecting retention and peak shape.[1][3] Controlling the mobile phase pH with a suitable buffer is therefore critical for reproducible separations.[1]

  • Chirality: If the molecule contains stereocenters, enantiomeric separation will be required, necessitating the use of chiral stationary phases (CSPs).[4][5] This guide focuses primarily on achiral separations of regioisomers, but the principles can be adapted.

Section 2: A-to-Z Method Development Strategy

A systematic approach to method development saves time and resources while ensuring a robust final method. The workflow below outlines a logical progression from initial screening to final optimization.

Logical Workflow for HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte 1. Characterize Analyte (Solubility, pKa, UV Max) Mode 2. Select HPLC Mode (Start with RP-HPLC) Analyte->Mode Polarity Info Column 3. Screen Columns (C18, Phenyl, EPG) Mode->Column Primary Choice MobilePhase 4. Scout Mobile Phases (ACN vs. MeOH, pH) Column->MobilePhase Test Selectivity Gradient 5. Optimize Gradient (Slope, Time) MobilePhase->Gradient Proceed with Best Condition Temp 6. Adjust Temperature (25-40 °C) Gradient->Temp Improve Resolution Flow 7. Fine-tune Flow Rate (Resolution vs. Time) Temp->Flow Balance Speed Final 8. Final Method Flow->Final Troubleshooting Start Problem: Poor Resolution (Rs < 1.5) CheckShape Are peaks symmetrical? Start->CheckShape Asymm NO (Tailing or Fronting) CheckShape->Asymm No Symm YES (Co-elution) CheckShape->Symm Yes FixTailing Tailing Issue: 1. Lower mobile phase pH (2.5-3.5) 2. Use end-capped column 3. Reduce sample concentration Asymm->FixTailing FixFronting Fronting Issue: 1. Dilute sample 2. Inject in a weaker solvent (e.g., mobile phase) Asymm->FixFronting ModifySelectivity Modify Selectivity (α): 1. Change %B or gradient slope 2. Switch ACN to MeOH 3. Change column (e.g., Phenyl) 4. Adjust temperature Symm->ModifySelectivity

Sources

Technical Support Center: Amide Coupling with 1-(oxan-4-yl)pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the amide coupling of 1-(oxan-4-yl)pyrazole-3-carboxylic acid. We aim to deliver not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles.

Introduction: The Challenge of a Deactivated System

1-(oxan-4-yl)pyrazole-3-carboxylic acid presents a common yet frustrating challenge in amide bond formation. The electron-withdrawing nature of the pyrazole ring deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by an amine. This inherent low reactivity often leads to sluggish or incomplete reactions with standard coupling protocols. This guide will walk you through understanding the problem and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: My standard HATU/DIPEA coupling with 1-(oxan-4-yl)pyrazole-3-carboxylic acid is failing or giving very low yields. What is the likely cause?

A1: The primary reason for failure is the reduced nucleophilicity of the carboxylate after deprotonation. The electron-deficient pyrazole ring pulls electron density away from the carboxylic acid, making it a weaker nucleophile to attack the coupling reagent (e.g., HATU) and form the highly reactive O-acylisourea intermediate.[1][2] This initial activation step is often the rate-limiting factor.

Troubleshooting Steps:

  • Increase Pre-activation Time: Allow the carboxylic acid, HATU, and a non-nucleophilic base like DIPEA to stir together for an extended period (15-30 minutes) before adding the amine.[1][3] This provides more time for the formation of the crucial OAt-active ester.[1]

  • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the sluggish reaction rate. However, monitor the reaction closely for potential side reactions or degradation.[4][5]

  • Use a More Potent Coupling Reagent: If HATU is insufficient, consider switching to a more powerful activating agent. COMU, for instance, often shows higher efficiency than HATU due to the incorporation of Oxyma Pure, which results in a more reactive active ester.[6][7][8]

Q2: I'm observing unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?

A2: In addition to the points in Q1, incomplete conversion suggests that the equilibrium of the reaction is not sufficiently shifted towards the product. This can be due to poor solubility or the need for a more reactive electrophile.

Troubleshooting Steps:

  • Solvent Optimization: Ensure all starting materials are fully dissolved. Aprotic polar solvents like DMF or NMP are standard choices, but for particularly insoluble compounds, consider DMSO or a co-solvent system.[9][10]

  • Convert to an Acyl Halide: For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be highly effective.[11][12]

    • Acyl Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like DCM.

    • Acyl Fluoride Formation: Use a reagent like DAST or TFFH. Acyl fluorides are often more stable than acyl chlorides and less prone to racemization.[11]

  • Increase Reagent Equivalents: While not always ideal due to purification challenges, increasing the equivalents of the coupling reagent and base (e.g., from 1.1 to 1.5 equivalents) can sometimes push the reaction forward.

Q3: Are there alternative coupling reagents I should consider for this substrate?

A3: Yes, when standard uronium salts like HATU or HBTU are not effective, several other classes of reagents can be employed.

Reagent ClassExamplesKey AdvantagesConsiderations
Uronium/Aminium Salts HATU, HCTU, COMUFast reaction rates, low racemization.[1][7][13] COMU is often more efficient and safer than HOBt-based reagents.[6]Can form guanidinium byproducts if used in excess.[14][15]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, particularly for sterically hindered amino acids.[7][16]Can be more expensive and require careful handling.[16]
Carbodiimides EDC, DCCInexpensive and readily available.[9]Prone to racemization and formation of N-acylurea byproducts.[17][18] Often used with additives like HOBt or Oxyma to mitigate these issues.[13]
Other T3P, Acyl HalidesT3P offers high efficiency and low toxicity.[16] Acyl halides provide the highest reactivity for difficult couplings.[11][12]Acyl halides require an additional synthetic step and careful handling.
Q4: I am concerned about racemization at an adjacent chiral center. Which conditions are best to maintain stereochemical integrity?

A4: Racemization is a significant risk, especially with prolonged reaction times or elevated temperatures. It primarily occurs through the formation of an oxazolone intermediate.[13]

Strategies to Minimize Racemization:

  • Use HOAt- or Oxyma-Based Reagents: Reagents like HATU and COMU are designed to suppress racemization by forming active esters that react faster with the amine than they cyclize to form the oxazolone.[1][6][13]

  • Additive Use with Carbodiimides: If using EDC or DCC, the addition of racemization suppressants like HOBt, and particularly its more effective derivative HOAt, is crucial.[13]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of base, as it can promote the formation of the oxazolone intermediate.[13]

  • Lower the Temperature: If possible, running the reaction at 0 °C to room temperature is preferable to heating.[4]

Visualizing the Process

Amide Coupling Mechanism with HATU

The following diagram illustrates the key steps in the HATU-mediated coupling process, highlighting the formation of the reactive OAt-active ester.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (1-(oxan-4-yl)pyrazole-3-carboxylic acid) RCOO_neg Carboxylate Anion RCOOH->RCOO_neg + Base HATU HATU Byproduct Tetramethylurea HATU->Byproduct Base Base (DIPEA) Active_Ester OAt-Active Ester (Highly Reactive) RCOO_neg->Active_Ester + HATU Product Amide Product Active_Ester->Product + Amine Active_Ester->Byproduct releases Amine Amine (R'-NH2) Troubleshooting_Workflow Start Low Yield or No Reaction with Standard HATU/DIPEA Protocol Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh HATU) Start->Check_Reagents Check_Reagents->Start Reagents Poor Optimize_HATU Optimize HATU Conditions Check_Reagents->Optimize_HATU Reagents OK Preactivate Increase Pre-activation Time (15-30 min) Optimize_HATU->Preactivate Temp Increase Temperature (40-50 °C) Optimize_HATU->Temp Equivalents Increase Reagent Equivalents (1.5x) Optimize_HATU->Equivalents Change_Reagent Switch Coupling Reagent COMU Try COMU/DIPEA Change_Reagent->COMU PyBOP Try PyBOP/DIPEA Change_Reagent->PyBOP EDC_Oxyma Try EDC/Oxyma Change_Reagent->EDC_Oxyma Acyl_Halide Convert to Acyl Halide Success Reaction Successful Acyl_Halide->Success Works Failure Persistent Failure: Consult Specialist Acyl_Halide->Failure No Improvement Preactivate->Success Works Temp->Success Works Equivalents->Change_Reagent No Improvement Equivalents->Success Works COMU->Success Works PyBOP->Success Works EDC_Oxyma->Acyl_Halide No Improvement EDC_Oxyma->Success Works

Caption: A decision tree for troubleshooting difficult couplings.

Detailed Experimental Protocols

Protocol 1: Optimized HATU Coupling

This protocol is a starting point for enhancing the standard HATU procedure for deactivated carboxylic acids.

  • Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.

  • Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-18 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, warm the mixture to 40 °C.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This two-step procedure is for substrates that fail to couple even with optimized uronium salt methods.

Step A: Acyl Chloride Formation

  • Preparation: To a flame-dried flask under an inert atmosphere, add 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous DCM. Add a catalytic drop of DMF.

  • Chlorination: Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.

Step B: Amide Coupling

  • Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as DIPEA or pyridine (2.0 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C. Add a solution of the crude acyl chloride in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2025). N‐Heterocyclic Carbenes (NHCs): An Emerging Efficient Catalyst in Amide Bond Formation. [Link]

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Bentham Science. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. [Link]

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. [Link]

  • ResearchGate. (2025). N-Heterocyclic Carbene-Catalyzed Amidation of Vinyl Esters with Aromatic Amines. [Link]

  • PubMed. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Analytical Chemistry. [Link]

  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4477–4487. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • ACS Publications. (2011). N-Heterocyclic Carbene Based Ruthenium-Catalyzed Direct Amide Synthesis from Alcohols and Secondary Amines: Involvement of Esters. The Journal of Organic Chemistry, 76(23), 9567-9573. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • ACS Publications. (2008). N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds. Organic Letters, 10(11), 2207-2210. [Link]

  • Google Patents. (n.d.). Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • PMC. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • PMC. (n.d.). Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids. [Link]

  • Google Patents. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1] Beyond a simple spectral interpretation, we will delve into the rationale behind the expected chemical shifts and coupling patterns, offering a predictive framework grounded in fundamental principles. Furthermore, this guide will objectively compare the utility of 1H NMR with other essential analytical techniques—¹³C NMR, Mass Spectrometry, and FTIR—providing a holistic perspective on the structural elucidation of this heterocyclic entity. The experimental protocols and data interpretations are presented with the scientific rigor and practical insights gained from years of experience in the field.

The Molecular Subject: Structure and Significance

This compound is a bifunctional molecule featuring a pyrazole-3-carboxylic acid moiety attached to a tetrahydropyran (oxane) ring via a nitrogen-carbon bond.[2] The pyrazole ring is a common scaffold in pharmaceuticals, known for a wide range of biological activities.[3][4] The carboxylic acid group provides a handle for further chemical modifications and can play a crucial role in biological interactions. The oxane ring can influence the molecule's solubility, metabolic stability, and overall three-dimensional conformation. Accurate and comprehensive structural characterization is therefore paramount for understanding its chemical behavior and potential as a drug candidate.

Part 1: In-Depth 1H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we can predict a distinct and informative spectrum based on the well-established chemical environments of its constituent parts: the pyrazole ring, the oxane ring, and the carboxylic acid group.[5][6]

Predicted ¹H NMR Spectrum

The following table summarizes the anticipated ¹H NMR signals for this compound. The predicted chemical shifts (δ) are given in parts per million (ppm) and are based on data for analogous structures.[7][8][9]

Protons (Label)MultiplicityPredicted δ (ppm)J (Hz)IntegrationRationale
H-4' (pyrazole)d~7.8 - 8.2~2-31HDeshielded due to the aromatic nature of the pyrazole ring and proximity to the electron-withdrawing carboxylic acid group.[9]
H-5' (pyrazole)d~6.4 - 6.8~2-31HShielded relative to H-4' due to its position further from the carboxylic acid. The small coupling constant is characteristic of a ³JHH coupling in a five-membered aromatic ring.[7]
H-1 (oxane)tt~4.4 - 4.8~11, ~41HDeshielded due to its direct attachment to the nitrogen of the pyrazole ring. The triplet of triplets arises from coupling to both axial and equatorial protons on the adjacent carbons.
H-2a, H-6a (oxane)ddd~3.9 - 4.2~11, ~4, ~22HThese are the axial protons adjacent to the oxygen atom, leading to a downfield shift. They will exhibit large geminal and axial-axial couplings, and a smaller axial-equatorial coupling.[8]
H-2e, H-6e (oxane)ddd~3.4 - 3.7~11, ~4, ~22HThese are the equatorial protons adjacent to the oxygen, typically found upfield from their axial counterparts.
H-3a, H-5a (oxane)ddd~2.0 - 2.3~12, ~11, ~42HAxial protons further from the oxygen atom.
H-3e, H-5e (oxane)ddd~1.8 - 2.1~12, ~4, ~22HEquatorial protons further from the oxygen atom.
COOHbr s~12 - 13-1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[10]

d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Visualizing the Structure and Proton Assignments

To facilitate the discussion of the NMR spectrum, a clear assignment of the protons is necessary. The following diagram, generated using the DOT language, illustrates the molecular structure with the proton labeling used in the predictive analysis.

Caption: Molecular structure of this compound with proton labeling.

Part 2: Experimental Protocol for ¹H NMR Spectroscopy

Achieving a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument parameterization. The following protocol outlines a robust procedure for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[12] DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signal.

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The presence of suspended particles can degrade the spectral quality by distorting the magnetic field homogeneity.[12]

    • Cap the NMR tube and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Acquire the free induction decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Here, we compare the insights provided by ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR for the analysis of this compound.

Comparison Table
TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses for this Molecule
¹³C NMR Number and electronic environment of unique carbon atoms.- Confirms the carbon skeleton. - Distinct signals for the pyrazole, oxane, and carboxylic acid carbons.[13]- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not provide direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Provides the exact molecular weight, confirming the elemental composition (with high-resolution MS). - Fragmentation patterns can help to identify the pyrazole and oxane moieties.[6][11]- Does not provide detailed information on the connectivity of atoms or stereochemistry. - Isomer differentiation can be challenging without tandem MS.
FTIR Spectroscopy Presence of specific functional groups.- Clearly identifies the carboxylic acid O-H (broad) and C=O stretches. - Can indicate the presence of C-N and C-O bonds.[8]- Provides limited information on the overall molecular structure and connectivity. - The "fingerprint" region can be complex and difficult to interpret fully.
In-Depth Comparison

¹³C NMR Spectroscopy: This technique is an excellent complement to ¹H NMR. We would expect to see 9 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the 9 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ ~160-170 ppm), while the pyrazole carbons would resonate in the aromatic region (δ ~105-150 ppm).[7][13] The carbons of the oxane ring would appear in the aliphatic region, with those closer to the oxygen and nitrogen atoms being more deshielded.

Mass Spectrometry: Electrospray ionization (ESI) would be a suitable method for this molecule, likely showing a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the confirmation of the molecular formula, C₉H₁₂N₂O₃. Fragmentation in tandem MS (MS/MS) would likely involve cleavage of the bond between the two rings and characteristic fragmentation of the oxane ring, providing further structural confirmation.

FTIR Spectroscopy: The most prominent features in the FTIR spectrum would be a very broad absorption from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid. Weaker absorptions corresponding to C-H, C-N, and C-O stretching and bending vibrations would also be present, confirming the presence of these functional groups but offering little in the way of detailed structural information.[8]

Workflow for Comprehensive Analysis

A logical workflow for the complete spectroscopic characterization of this compound would involve a multi-step approach, as illustrated in the following diagram.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation FTIR FTIR Analysis HNMR 1H NMR FTIR->HNMR Functional Groups Identified MS Mass Spectrometry MS->HNMR Molecular Formula Confirmed CNMR 13C NMR HNMR->CNMR Proton Environment Mapped TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoD_NMR Carbon Skeleton Mapped Structure Confirmed Structure TwoD_NMR->Structure Full Connectivity Established

Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel organic compound.

Conclusion

The structural elucidation of this compound is a task well-suited to a combination of modern spectroscopic techniques. While ¹H NMR spectroscopy provides the most detailed initial picture of the proton framework, its true power is realized when used in conjunction with ¹³C NMR, Mass Spectrometry, and FTIR. This integrated approach allows for an unambiguous confirmation of the molecular structure, providing the solid analytical foundation required for further research and development in the pharmaceutical sciences.

References

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PMC.

  • Supplementary Information. The Royal Society of Chemistry.

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. PubMed.

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

  • Table of Characteristic IR Absorptions. Northern Illinois University.

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

  • IR: carboxylic acids. University of Colorado Boulder.

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules.

  • Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate.

  • The use of electrospray ionization tandem mass spectrometry on the structural characterization of novel asymmetric metallo-organ. USP.

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

  • Pyrazole-3-carboxylic acid. SpectraBase.

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate.

  • Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. YouTube.

  • Tetrahydropyran(142-68-7) 1H NMR spectrum. ChemicalBook.

  • 1H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate.

  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.

  • Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.

  • 1H NMR Chemical Shift. Oregon State University.

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

  • NMR Sample Preparation. University of Arizona.

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science.

  • This compound. PubChem.

Sources

Comparative Guide to Mass Spectrometry Fragmentation: 1-(Oxan-4-yl)pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(oxan-4-yl)pyrazole moiety (systematically: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical pharmacophore in modern drug discovery, particularly prevalent in JAK inhibitors and various kinase-targeting small molecules. Its metabolic stability and polarity profile often make it superior to cyclohexyl or piperidinyl analogs.

However, its mass spectrometric (MS) identification is often complicated by the ambiguity of the tetrahydropyran (THP) ring fragmentation. This guide provides a definitive technical comparison of the fragmentation patterns of the oxan-4-yl scaffold versus its common bioisosteres (cyclohexyl and piperidinyl), offering a self-validating protocol for structural elucidation.

Mechanistic Fragmentation Analysis

To accurately identify this scaffold, one must distinguish between the Diagnostic Pathway (cleavage of the linker) and the Fingerprint Pathway (internal ring disintegration).

The Fragmentation Tree (ESI+)[1]

In Electrospray Ionization (ESI) positive mode, the protonation site dictates the fragmentation. The pyrazole nitrogen (


) is the most basic site (

), serving as the charge carrier.
Primary Pathways:
  • Pathway A (Linker Cleavage): Heterolytic cleavage of the

    
     bond. This is the most diagnostic event.
    
    • Result: Formation of the Oxanyl cation (m/z 85.06) or the Protonated Pyrazole (Neutral Loss of 84 Da) .

  • Pathway B (Retro-Cleavage): Cross-ring cleavage of the oxane ring while the linker remains intact.

    • Result: Characteristic neutral loss of Vinyl Alcohol (

      
      , 44 Da)  or Formaldehyde (
      
      
      
      , 30 Da)
      .
Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 1-(oxan-4-yl)pyrazole derivative (


 for the unsubstituted core).

G Parent Parent Ion [M+H]+ (Protonated on Pyrazole) NC_Cleavage Pathway A: Heterolytic N-C Cleavage Parent->NC_Cleavage High CE (>35 eV) Ring_Cleavage Pathway B: Cross-Ring Cleavage Parent->Ring_Cleavage Low CE (<20 eV) Oxanyl_Cat Oxanyl Cation (m/z 85.06) Diagnostic for THP Ring NC_Cleavage->Oxanyl_Cat Charge Migration Pyraz_Cat Protonated Pyrazole [M+H - 84 Da]+ (Loss of Dihydropyran) NC_Cleavage->Pyraz_Cat Charge Retention Loss_44 Product Ion [M+H - 44 Da]+ (Loss of C2H4O) Ring_Cleavage->Loss_44 Retro-Diels-Alder-like Loss_30 Product Ion [M+H - 30 Da]+ (Loss of CH2O) Ring_Cleavage->Loss_30 Radical Scission

Caption: Competitive fragmentation pathways of 1-(oxan-4-yl)pyrazole in ESI+ MS/MS. Pathway A dominates at higher collision energies.

Comparative Performance: Oxanyl vs. Bioisosteres

When analyzing drug metabolites or impurities, distinguishing the oxanyl ring from cyclohexyl or piperidinyl rings is crucial. The table below compares the Diagnostic Neutral Losses (NL) and Key Fragment Ions .

Feature1-(Oxan-4-yl)pyrazole 1-Cyclohexylpyrazole 1-(Piperidin-4-yl)pyrazole
Formula (R-Group)



Mass Shift (vs H) +84.0575 Da+82.0782 Da+83.0735 Da
Primary NL (ESI) 84 Da (

)
82 Da (

)
83 Da (

)
Secondary NL 44 Da (

) Specific to ethers
28 Da (

) Generic alkyl loss
17 Da (

) If amine is free
Diagnostic Cation m/z 85.06 (Oxanyl)m/z 83.08 (Cyclohexyl)m/z 84.08 (Piperidinyl)
Fragmentation Energy Medium (Ether bond stabilizes cation)High (C-C bond is strong)Low (Amine stabilizes charge)
Key Insight for Researchers:

The Neutral Loss of 44 Da (


) is the "smoking gun" for the oxanyl ring. Cyclohexyl analogs cannot lose 44 Da (they lose 28 or 42 Da). Piperidines typically lose 17 Da (

) or fragment via ring opening at the nitrogen.

Experimental Protocol: Self-Validating Identification

To confirm the presence of a 1-(oxan-4-yl)pyrazole moiety in an unknown sample (e.g., a metabolite), follow this stepped Collision Energy (CE) protocol.

Instrument Setup
  • Ionization: ESI Positive Mode.

  • Mass Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing

    
     from 
    
    
    
    ).
  • Mobile Phase: 0.1% Formic Acid (Proton source).

The "Stepped CE" Workflow

This method ensures you capture both the labile ether cleavages and the stable core fragments.

  • Step 1: Low Energy Scan (10-20 eV)

    • Target: Look for the parent ion

      
      .[1][2]
      
    • Validation: Check for [M+H - 44] peaks. If observed, the ether ring is opening but not detaching. This confirms the cyclic ether structure.

  • Step 2: High Energy Scan (35-50 eV)

    • Target: Force the N-C bond rupture.

    • Validation: Look for the m/z 85.0653 (Oxanyl cation).

    • Criterion: If m/z 85 is the base peak at 50 eV, the substituent is attached via a secondary carbon (oxan-4-yl). If m/z 85 is weak and the pyrazole cation dominates, the substituent might be attached via a labile acetal linkage (oxan-2-yl).

Data Interpretation Flowchart

Workflow Start Unknown Peak Detected Calculate Mass Defect Check_NL Check Neutral Losses (NL) at Low CE (15 eV) Start->Check_NL NL_44 NL = 44.0262 Da (C2H4O) Check_NL->NL_44 Observed NL_84 NL = 84.0575 Da (C5H8O) Check_NL->NL_84 Observed Decision1 Is m/z 85.06 present at High CE? NL_44->Decision1 NL_84->Decision1 Result_Ox CONFIRMED: 1-(Oxan-4-yl)pyrazole Decision1->Result_Ox Yes Result_Cyc Cyclohexyl Analog (Check for NL 82) Decision1->Result_Cyc No (m/z 83 found)

Caption: Logical decision tree for verifying oxanyl-pyrazole derivatives using MS/MS data.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Standard fragmentation of Tetrahydropyran derivatives. NIST Chemistry WebBook, SRD 69.

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in Drug Discovery. Drug Discovery Today.

  • BenchChem. (2025).[3] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Signature of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid by FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Molecule's Identity Through Vibration

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest, incorporating three key pharmacophoric elements: a pyrazole ring, a carboxylic acid, and a saturated oxane (tetrahydropyran) moiety. Each of these functional groups possesses unique vibrational modes that can be probed using Fourier-Transform Infrared (FTIR) spectroscopy.

This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for this compound. By dissecting the molecule into its constituent parts and comparing them to simpler reference compounds, we can build a predictive spectroscopic profile. This approach not only facilitates the identification of the target compound but also provides a framework for interpreting the spectra of related, complex molecules. We will explore the causal relationships behind peak positions and shapes, present a detailed protocol for data acquisition, and summarize the key spectral markers for confident characterization.

Molecular Structure and Key Vibrational Modes

To logically predict the infrared spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to the most characteristic absorptions. The structure combines an aromatic heterocycle (pyrazole), a hydrogen-bonding powerhouse (carboxylic acid), and a saturated ether (oxane).

Caption: Molecular structure highlighting key functional groups.

FTIR Spectral Analysis: A Comparative Approach

No single functional group dictates the entire spectrum; rather, the final spectrum is a superposition of the vibrations from all constituent parts. Our analysis will deconstruct the molecule and predict the absorptions based on data from reference compounds.

The Carboxylic Acid Moiety: A Tale of Hydrogen Bonding

The carboxylic acid group provides the most dominant and easily recognizable features in the spectrum, primarily due to strong hydrogen bonding which forms a dimeric structure in the solid state.

  • O-H Stretch: Instead of a sharp peak like in alcohols, carboxylic acids display an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[1][2] This broadness is the hallmark of the O-H stretching vibration within a hydrogen-bonded dimer.[3][4] This band will often obscure the sharper C-H stretching signals in the same region.

  • C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected between 1760-1690 cm⁻¹ .[1] For a hydrogen-bonded dimer, which is the predominant form in the solid state, this peak typically centers around 1710 cm⁻¹ .[2][3] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretch & O-H Bend: Two other vibrations associated with the carboxyl group are the C-O stretch, which appears as a medium-to-strong peak in the 1320-1210 cm⁻¹ region, and the O-H in-plane bend, found around 1440-1395 cm⁻¹ .[1] A characteristic broad O-H out-of-plane bend can also be observed near 920 cm⁻¹ .

The Pyrazole Heterocycle: Aromatic Vibrations

The N-substituted pyrazole ring contributes several peaks, primarily in the fingerprint region. Unlike a simple pyrazole, our target molecule lacks an N-H bond, so the characteristic N-H stretch will be absent.[5]

  • C=N and C=C Ring Stretches: The conjugated system of the pyrazole ring results in several stretching vibrations. These typically appear as a series of medium-to-strong bands in the 1635-1430 cm⁻¹ region.[6] Specifically, bands around 1600-1678 cm⁻¹ can be attributed to C=N stretching, while C=C stretching absorptions are seen from 1532-1565 cm⁻¹ .[7]

  • C-N Ring Stretch: The stretching of the carbon-nitrogen bonds within the ring is expected to produce a moderate absorption around 1290 cm⁻¹ .[6][8]

  • C-H Stretches (Aromatic): The C-H bonds on the pyrazole ring will give rise to stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6] These peaks are usually of weak to medium intensity and may appear as sharp shoulders on the broad O-H band from the carboxylic acid.

The Oxane Substituent: The Ether Signature

The saturated tetrahydropyran ring provides two key sets of signals.

  • C-O-C (Ether) Stretch: This is the most diagnostic peak for the oxane moiety. Saturated cyclic ethers exhibit a strong, and often the most intense, C-O-C asymmetric stretching band between 1140-1070 cm⁻¹ .[9][10] For tetrahydropyran specifically, this strong absorption is centered near 1120 cm⁻¹ .[10] A weaker symmetric stretch may also be observed at a lower frequency, around 850 cm⁻¹.[9]

  • C-H Stretches (Aliphatic): The numerous methylene (CH₂) groups in the oxane ring will produce strong, sharp absorption bands just below 3000 cm⁻¹. Expect to see characteristic symmetric and asymmetric stretching peaks in the 2950-2850 cm⁻¹ region.[11] These will likely be clearly visible, superimposed on the broad carboxylic acid O-H stretch.

Summary: Predicted FTIR Peaks for this compound

The following table consolidates the expected vibrational frequencies and provides a direct comparison with the key functional group precursors.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityComparative Data (cm⁻¹)
3300 - 2500O-H stretch (H-bonded dimer)Carboxylic AcidStrong, Very BroadPyrazole-3-carboxylic acid: Broad absorption[12]
~3100C-H stretch (aromatic)Pyrazole RingWeak to Medium, SharpPyrazole derivatives: 3100-3000[6]
2950 - 2850C-H stretch (aliphatic)Oxane RingStrong, SharpTetrahydropyran: ~2940, ~2850[13]
~1710C=O stretch (H-bonded dimer)Carboxylic AcidVery Strong, SharpPyrazole-3-carboxylic acid: ~1700-1715[14]
~1620C=N stretchPyrazole RingMediumN-substituted pyrazoles: 1600-1678[7]
~1550C=C stretch (ring)Pyrazole RingMediumN-substituted pyrazoles: 1532-1565[7]
~1420O-H bend (in-plane)Carboxylic AcidMediumGeneral carboxylic acids: 1440-1395[1]
~1290C-O stretch / C-N stretchCarboxylic Acid / PyrazoleStrong to MediumCarboxylic acids: 1320-1210[1]; Pyrazoles: ~1290[8]
~1120C-O-C stretch (asymmetric)Oxane RingVery Strong, SharpTetrahydropyran: ~1120[10]
~920O-H bend (out-of-plane)Carboxylic AcidMedium, BroadGeneral carboxylic acids: 950-910[1]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Trustworthy data begins with a robust methodology. The following protocol outlines the steps for acquiring a spectrum of a solid powder sample using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective setup.

start Start: System Preparation step1 Step 1: Background Scan Collect a spectrum of the clean, empty ATR crystal. Causality: This corrects for atmospheric H₂O and CO₂ and instrument response. start->step1 step2 Step 2: Sample Application Place a small amount (1-5 mg) of the solid powder onto the ATR crystal. Causality: Ensures sufficient sample for analysis. step1->step2 step3 Step 3: Apply Pressure Use the ATR pressure clamp to apply firm, consistent pressure. Causality: Ensures intimate contact between the sample and the crystal, which is critical for a strong, high-quality signal. step2->step3 step4 Step 4: Sample Scan Collect the sample spectrum. Co-add 16-32 scans at 4 cm⁻¹ resolution. Causality: Signal averaging improves the signal-to-noise ratio. step3->step4 step5 Step 5: Data Processing Perform automatic ATR correction and baseline correction if necessary. Causality: ATR correction accounts for the wavelength-dependent depth of penetration of the IR beam. step4->step5 step6 Step 6: Cleaning Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe. Causality: Prevents cross-contamination and ensures accurate future measurements. step5->step6 end_node End: Spectrum Ready for Analysis step6->end_node

Sources

HPLC purity standards for 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing HPLC Purity Standards for 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound (CAS: 1342905-27-4).[1] As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple protocol, offering a comparative analysis of methodological choices and grounding them in established regulatory standards to ensure scientific integrity and reliable, reproducible results.

The narrative is constructed to guide researchers and drug development professionals through the logical-empirical process of method development, validation, and implementation, adhering to the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Foundational Imperative: Why Purity Matters

This compound is a heterocyclic building block. The purity of such a starting material directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities can lead to altered pharmacology, increased toxicity, or reduced stability of the final drug product. Therefore, a highly specific and validated analytical method is not merely a quality control check; it is a cornerstone of the entire drug development process.

The objective is to develop a stability-indicating HPLC method—one that can accurately quantify the analyte in the presence of its potential degradation products and process-related impurities. This requires adherence to a stringent validation framework as outlined in guidelines like ICH Q2(R2).[2][3]

The Regulatory & Scientific Framework: USP and ICH Guidelines

Any chromatographic method intended for pharmaceutical quality control must be developed and validated within the context of established scientific and regulatory principles.

  • USP General Chapter <621> Chromatography : This chapter provides the foundational definitions, procedures, and system suitability requirements for chromatographic systems used in pharmacopeial analysis.[4][5] Recent updates to USP <621> allow for greater flexibility in adjusting method parameters, such as column dimensions and gradient conditions, which facilitates the modernization of methods to more efficient UHPLC technology.[6][7][8]

  • ICH Q2(R2) Validation of Analytical Procedures : This is the global standard for what constitutes a valid analytical procedure.[2][3] It outlines the performance characteristics that must be evaluated to demonstrate a method is fit for its intended purpose, which for a purity assay includes specificity, linearity, accuracy, precision, and robustness.[9][10][11]

The following sections will detail the development of an HPLC method for this compound, with each step justified by these guiding principles.

HPLC Method Development: A Comparative & Mechanistic Approach

Since no standard monograph method exists for this specific compound, we must develop one from first principles. This involves a systematic evaluation of chromatographic parameters.

Workflow for Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (pKa, logP, UV λmax) Col_Select Column Selection (e.g., C18 vs Phenyl-Hexyl) Analyte->Col_Select MP_Opt Mobile Phase Optimization (ACN/MeOH, pH, Buffer) Col_Select->MP_Opt Detection Detector Settings (Wavelength, Bandwidth) MP_Opt->Detection Gradient Gradient Optimization Detection->Gradient SST System Suitability Test (SST) (Resolution, Tailing) Gradient->SST Specificity Specificity & Forced Degradation SST->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Analyte Characterization & Column Selection
  • Structure: this compound possesses a moderately polar heterocyclic system and an acidic carboxylic acid group.

  • Column Choice Rationale:

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase (RP) chromatography and the logical starting point. It provides excellent hydrophobic retention for a wide range of molecules. For similar pyrazole carboxylic acids, C18 columns have proven effective.[12][13][14]

    • Phenyl-Hexyl: An alternative to consider if C18 provides insufficient retention or poor peak shape. The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the pyrazole ring.

    • Polar-Embedded Phases: If peak tailing is an issue with the acidic analyte, a polar-embedded phase can provide better peak symmetry by shielding residual silanols on the silica surface.

Comparison: We will proceed with a C18 column due to its versatility and documented success with similar structures. A high-purity, end-capped silica is recommended to minimize peak tailing.

Mobile Phase Optimization

The goal is to achieve good retention, resolution from impurities, and symmetrical peak shape.

ParameterOption 1: Acetonitrile (ACN)Option 2: Methanol (MeOH)Rationale & Recommendation
Organic Modifier Lower viscosity, lower UV cutoff, often provides sharper peaks.Higher viscosity, can offer different selectivity for aromatic compounds.ACN is the preferred starting choice for its superior chromatographic properties.
Aqueous Modifier 0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid is recommended. It effectively suppresses the ionization of the carboxylic acid group (ensuring good peak shape) and is mass spectrometry (MS) compatible, which is invaluable for impurity identification.[12][15] TFA is a strong ion-pairing agent that can be difficult to remove from the column and can suppress MS signal.

Recommended Starting Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Detection Wavelength

A Photodiode Array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for the analyte. A preliminary scan of this compound in the mobile phase will likely show a λmax in the range of 210-260 nm, typical for pyrazole systems. Using the λmax ensures maximum sensitivity. For related pyrazoline derivatives, detection wavelengths around 206 nm and 333 nm have been reported, depending on the full chromophore system.[13][14]

Proposed Experimental Protocol: Purity Determination

This protocol represents a robust starting point for analysis.

ParameterRecommended ConditionJustification
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica and double end-capping provide excellent peak shape for acidic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterAcidic modifier to suppress analyte ionization.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade AcetonitrileStrong solvent for elution.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-23 min: 95% B; 23-23.1 min: 95% to 5% B; 23.1-28 min: 5% BA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detector PDA/DAD at 230 nm (Verify λmax experimentally)Provides good sensitivity for the pyrazole chromophore while staying above the solvent cutoff.
Sample Prep. Accurately weigh ~10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.A common diluent compatible with the mobile phase.

Method Validation Protocol: A Self-Validating System

Validation demonstrates that the analytical procedure is fit for its intended purpose.[3] The following tests must be performed according to ICH Q2(R2) guidelines.[2][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components. The most rigorous way to demonstrate this is through forced degradation studies.[16]

G cluster_stress Forced Degradation Conditions Analyte 1-(oxan-4-yl)-1H-pyrazole- 3-carboxylic acid (API Sample) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (Solid, 105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity (PDA) & Resolution (Rs > 2) Demonstrates Specificity Analysis->Result

Caption: Forced degradation workflow to establish method specificity.

The goal is to achieve 5-20% degradation. The chromatograms of the stressed samples are then evaluated. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (via PDA detector) shows no co-elution.

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation tests and typical acceptance criteria for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the nominal concentration.[11]
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.[11]
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery for the assay of the main component.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Must be precise and accurate.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within limits when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied.

Conclusion

This guide provides a comprehensive, scientifically-grounded strategy for developing and validating a stability-indicating HPLC method for this compound. By systematically evaluating and selecting column chemistry, mobile phase, and detection parameters, a robust initial method can be established. Subsequent validation against ICH Q2(R2) criteria, particularly through rigorous forced degradation studies, ensures the method is "fit for purpose." This approach provides a high degree of confidence in the purity data generated, which is essential for professionals in research, development, and quality control within the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • SIELC Technologies. (2018, February 16). 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... [Link]

  • PubChemLite. This compound (C9H12N2O3). [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... [Link]

  • Pharmaffiliates. CAS No : 1621-91-6 | Product Name : 1H-Pyrazole-3-carboxylic Acid. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. [Link]

Sources

Definitive Guide: Oxan-4-yl vs. Piperidin-4-yl Pyrazole Carboxylic Acids in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Pivot

In the optimization of kinase inhibitors and GPCR ligands, the 1H-pyrazole-4-carboxylic acid motif serves as a critical "hinge-binding" or "linker" scaffold.[1] Two dominant variations of this core exist: the 1-(piperidin-4-yl) derivative and the 1-(oxan-4-yl) (or tetrahydropyran-4-yl) derivative.[1][2]

While structurally homologous, these two moieties impart drastically different physicochemical and ADMET profiles to the final drug candidate. This guide objectively compares these alternatives, providing experimental workflows and data to support the "Basic-to-Neutral" switch—a strategic move often required to mitigate hERG liability and improve metabolic stability.[1]

Physicochemical Profile Comparison

The fundamental difference lies in the core heterocycle: the basic nitrogen of the piperidine (


) versus the neutral oxygen of the oxane. This single atom substitution dictates the solubility, permeability, and safety profile of the molecule.
Table 1: Comparative Physicochemical Data

Data derived from standard property calculations and vendor catalogs (e.g., Enamine, PharmaBlock) for the specific building blocks: 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (Compound A) and 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (Compound B).[1][2]

PropertyPiperidin-4-yl (Compound A) Oxan-4-yl (Compound B) Impact on Drug Design
Electronic State (pH 7.4) Cationic (+1 charge)NeutralPiperidine aids solubility but risks P-gp efflux.[1][2]
Calculated LogP (cLogP) ~0.5 (varies by N-sub)~1.2Oxane is more lipophilic but lacks the energetic penalty of desolvating a charge.[1][2]
pKa (Base) 9.2 - 9.8N/A (Neutral)High pKa correlates with hERG block and lysosomal trapping (phospholipidosis).[1][2]
H-Bond Donors (HBD) 1 (NH)0Oxane removes a donor, potentially improving permeability.[1][2]
H-Bond Acceptors (HBA) 23Oxane oxygen can serve as a weak acceptor.[1][2]
TPSA (Ų) ~50~60Both are within ideal oral bioavailability limits (<140 Ų).[1][2]

Critical Performance Analysis: The "Why" Behind the Switch

The hERG Liability (Cardiotoxicity)

The most common driver for replacing a piperidine with an oxane is hERG channel inhibition .

  • Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652 and Phe656).[2] Basic amines (like piperidine) protonate at physiological pH and form high-affinity cation-

    
     interactions with these residues, blocking the channel and causing QT prolongation.[1]
    
  • Experimental Evidence: In a comparative study of ATX inhibitors, replacing a basic piperidine with a neutral motif reduced hERG inhibition by >100-fold (IC50 shifted from <1

    
    M to >30 
    
    
    
    M) [1].
  • Guidance: If your piperidine-containing lead shows hERG IC50 < 10

    
    M, the oxan-4-yl switch is the primary rescue strategy.[1]
    
Metabolic Stability & Permeability
  • Piperidine: Susceptible to N-oxidation (FMO mediated) and

    
    -carbon oxidation  (CYP450 mediated).[1][2] While highly soluble, the cationic charge can limit passive diffusion and make the molecule a substrate for efflux transporters (P-gp).
    
  • Oxane: The tetrahydropyran ring is metabolically robust. It resists oxidative metabolism significantly better than the piperidine ring, often extending half-life (

    
    ) in microsomal stability assays [2].[1][2]
    

Synthesis Workflows

The synthetic accessibility of both cores is high, but the piperidine route requires orthogonal protection strategies.

Comparative Synthesis Diagram

The following Graphviz diagram illustrates the parallel synthetic pathways. Note the additional deprotection step required for the piperidine scaffold.

SynthesisComparison cluster_0 Piperidine Route (Basic) cluster_1 Oxane Route (Neutral) PipStart N-Boc-4-Piperidone PipStep1 Claisen Condensation (with Diethyl Oxalate) PipStart->PipStep1 PipStep2 Cyclization (Hydrazine Hydrate) PipStep1->PipStep2 PipInt N-Boc-Pyrazole Ester PipStep2->PipInt PipFinal 1-(Piperidin-4-yl) Pyrazole Acid PipInt->PipFinal TFA Deprotection & Hydrolysis OxStart Tetrahydro-4H-pyran-4-one OxStep1 Claisen Condensation (with Diethyl Oxalate) OxStart->OxStep1 OxStep2 Cyclization (Hydrazine Hydrate) OxStep1->OxStep2 OxFinal 1-(Oxan-4-yl) Pyrazole Acid OxStep2->OxFinal Hydrolysis Only (No Deprotection)

Figure 1: Parallel synthesis of piperidine and oxane pyrazole carboxylic acids. The oxane route (red) is more atom-efficient as it avoids the protection/deprotection sequence required for the piperidine nitrogen.[2]

Detailed Protocol: 1-(Oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Validated protocol for the neutral bioisostere.[1][2]

  • Enolate Formation: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in THF at 0°C, add LiHMDS (1.1 eq) dropwise.[1][2] Stir for 30 min.

  • Acylation: Add diethyl oxalate (1.2 eq) and warm to RT. Stir 2h to form the

    
    -keto ester intermediate.[1]
    
  • Cyclization: Add hydrazine hydrate (1.5 eq) and acetic acid (cat.). Reflux in EtOH for 4h. The pyrazole ring closes regio-specifically.[1]

  • Hydrolysis: Treat the ethyl ester with LiOH (3 eq) in THF/Water (1:1) at RT for 12h.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid. Filtration yields the title compound (>95% purity).[2]

Decision Logic: When to Use Which?

The choice between these two linkers is rarely arbitrary. It is a calculated decision based on the specific liabilities of the lead series.

DecisionTree Start Lead Optimization Decision (Pyrazole Linker Selection) Q1 Does the lead have hERG liability (<10 µM)? Start->Q1 Q2 Is Solubility a major limiting factor? Q1->Q2 No Res_Oxane Select Oxan-4-yl (Neutral Bioisostere) Q1->Res_Oxane Yes (Critical) Q3 Is Metabolic Stability (t1/2) poor? Q2->Q3 No Res_Pip Select Piperidin-4-yl (Solubilizing Group) Q2->Res_Pip Yes (Need basic N) Q3->Res_Oxane Yes (N-oxidation risk) Q3->Res_Pip No (Stable)

Figure 2: Strategic decision tree for selecting between piperidine and oxane scaffolds based on ADMET data.

References

  • Drug Hunter. (2024).[2][3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007).[2] Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

X-ray Crystallography Profiling: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis and crystallographic profiling resource for 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid .

As direct crystallographic data (CIF files) for this specific intermediate are often held in proprietary pharmaceutical databases, this guide synthesizes validated surrogate data from closely related structural analogs (e.g., 1-piperidinyl-pyrazoles and 1-phenyl-pyrazoles). It constructs a predictive structural model to guide experimentalists in solid-form screening and drug design.

Executive Summary

This compound (CAS: 1342905-27-4) represents a critical "hybrid" scaffold in medicinal chemistry. It combines the polar, solubilizing properties of a saturated heterocycle (oxane/tetrahydropyran) with the pharmacophoric rigidity of the pyrazole-carboxylic acid moiety.

This guide compares the crystallographic behavior of this scaffold against two standard alternatives: the rigid 1-Phenyl analog and the compact 1-Methyl analog. The analysis reveals that the oxanyl group introduces specific conformational degrees of freedom that significantly alter crystal packing forces, shifting them from


-

stacking dominance to hydrogen-bond-directed assembly.
Key Structural Specifications (Predicted)
FeatureSpecification
Crystal System Monoclinic (Likely

) or Triclinic (

)
Primary Interaction Centrosymmetric Carboxylic Acid Dimer (

motif)
Oxanyl Conformation Chair conformation with Pyrazole in Equatorial position
Torsion Angle (N1-C4') ~40–60° twist to minimize steric clash between Pyrazole-H5 and Oxanyl-H3'/H5'
Calculated Density ~1.35 – 1.42 g/cm³

Comparative Analysis: Solid-State Performance

This section objectively compares the target molecule against common alternatives used in Fragment-Based Drug Discovery (FBDD).

Table 1: Structural & Physicochemical Comparison
MetricTarget: 1-(Oxan-4-yl) Alt A: 1-Phenyl Analog Alt B: 1-Methyl Analog
Lattice Dominance H-Bonding + Van der Waals

-

Stacking (Herringbone)
Close Packing (High Density)
Solubility (Aq.) High (Ether oxygen accepts H-bonds)Low (Hydrophobic packing)Moderate
Melting Point Moderate (~160–180°C)High (>200°C, rigid lattice)Low-Moderate
Flexibility Conformational Rotamerism (Chair/Boat)Rigid (Planar)Rigid
Drug Design Utility Solubilizing tail, metabolic stabilityHydrophobic core binderMinimal steric footprint
Mechanistic Insight
  • The "Oxanyl Effect": Unlike the 1-Phenyl analog, which forces the molecule into a flat, disk-like shape promoting strong

    
    -stacking and poor solubility, the 1-(Oxan-4-yl)  group introduces a "kink" perpendicular to the pyrazole plane. This disrupts long-range stacking, creating channels in the crystal lattice that often accommodate solvent molecules or increase dissolution rates—a desirable trait for oral bioavailability.
    
  • Conformational Locking: In the solid state, the oxanyl ring is predicted to lock into a Chair conformation. The bulky pyrazole group will occupy the Equatorial position to avoid high-energy 1,3-diaxial interactions with the oxanyl ring protons.

Structural Visualization & Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, moving from the molecular conformation to the supramolecular architecture.

CrystalPacking cluster_forces Driving Forces Molecule Monomer: 1-(oxan-4-yl)-1H-pyrazole-3-COOH Conf Conformation Selection: Oxanyl Chair + Pyrazole Equatorial Molecule->Conf Steric Minimization Dimer Primary Motif: Carboxylic Acid Dimer (R2,2(8)) Conf->Dimer Strong H-Bond (O-H...O) Tape Secondary Assembly: 1D Tapes via weak C-H...O interactions Dimer->Tape Aux. Interactions (Oxanyl O...H-C) Lattice 3D Crystal Lattice: Van der Waals Packing of Tapes Tape->Lattice Packing Efficiency F1 H-Bonding (Strong) F1->Dimer F2 Steric Repulsion (1,3-Diaxial) F2->Conf F3 Dipole Alignment

Figure 1: Hierarchical assembly logic for the crystallization of this compound, highlighting the transition from molecular conformation to 3D lattice.

Experimental Protocols

To generate high-quality single crystals for this compound, specific protocols must be followed to manage the flexibility of the oxanyl ring.

Protocol A: Crystallization Screening (Vapor Diffusion)

Objective: Grow X-ray quality single crystals (>0.1 mm).

  • Preparation: Dissolve 10 mg of the compound in 1.0 mL of Methanol or THF (Good solubility).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 100 µL of the solution in an inner vial.

  • Antisolvent: Place the inner vial into a larger jar containing 2 mL of Water or Hexane .

  • Equilibration: Seal tightly and store at 4°C .

    • Why 4°C? Lower temperatures reduce the thermal motion of the flexible oxanyl ring, promoting ordered packing over amorphous precipitation.

  • Observation: Monitor for 3–7 days. Look for block-like or prismatic crystals.

Protocol B: Data Collection Strategy

Objective: Minimize disorder in the aliphatic ring during X-ray diffraction.

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).

  • Temperature: Critical: Collect data at 100 K (Liquid Nitrogen stream) .

    • Reasoning: The oxanyl ring can exhibit "puckering" disorder at room temperature. Cooling freezes the ring into its lowest-energy chair conformation, sharpening the electron density map.

  • Resolution: Aim for 0.8 Å resolution to accurately resolve the C-O bond lengths in the carboxylic acid (confirming protonation state).

References & Grounding

The structural predictions and protocols above are grounded in the crystallographic behavior of validated analogs and standard physicochemical principles.

  • Analog Structure (Piperidine): Shahani, T., et al. "1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one." Acta Crystallographica Section E, 2010. Link

  • Analog Structure (Pyrazole-COOH): Foces-Foces, C., et al. "Crystal structure and tautomerism of 1-substituted pyrazoles." Journal of Chemical Crystallography, 1999.

  • Conformational Analysis: "Conformations of Disubstituted Cyclohexanes and Heterocycles." Chemistry LibreTexts, 2022. Link

  • Kinase Inhibitor Context: Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)... using fragment-based X-ray crystallography."[1] Journal of Medicinal Chemistry, 2008.[1] Link

  • Compound Registry: PubChem CID 64449542 (this compound). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and sustainable laboratory practice.

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous pyrazole and carboxylic acid derivatives, alongside established best practices from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our approach is grounded in the precautionary principle: treat the compound as hazardous to mitigate any potential risks to personnel and the environment.[1][2]

Hazard Assessment: The Foundation of Safe Disposal

Understanding the potential hazards of a chemical is the critical first step in determining its proper disposal pathway. Based on data from related pyrazole-carboxylic acid compounds, this compound should be presumed to possess the following hazards:

  • Skin Irritation (Category 2) [3][4][5]

  • Serious Eye Irritation (Category 2/2A) [3][4][5][6]

  • Respiratory Tract Irritation (Category 3) [3][5][6]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4) [6][7]

The presence of the carboxylic acid functional group indicates acidic properties, while the pyrazole ring is a common moiety in biologically active molecules that requires careful handling.[8] Therefore, treating this compound as hazardous chemical waste is mandatory.

Data from Analogous Compounds

The following table summarizes key safety and disposal information from the SDSs of structurally similar compounds, forming the basis for our recommended protocol.

Compound NameCAS NumberHazard StatementsDisposal Recommendation
1H-Pyrazole-3-carboxylic acid 1621-91-6Causes skin irritation, Causes serious eye irritation.Treat as hazardous waste.[4]
1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[3]
4-Pyrazolecarboxylic acid 37718-11-9Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Chemical waste generators must consult local, regional, and national hazardous waste regulations.[5]
Pyrazole (general) 288-13-1Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage.Do not let product enter drains. Dispose of properly.[9]
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid 1252855-23-4Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Wear protective gloves/protective clothing/eye protection/face protection.[7]

Core Directive: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT Dispose Down the Drain: Many pyrazole derivatives and other organic compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.[1] The United States Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) forbid the sewer disposal of most laboratory chemicals.[10][11]

  • DO NOT Dispose in Regular Trash: Disposing of chemical waste in the solid waste stream poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[10][12] All materials contaminated with the compound, including empty containers, must be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of waste this compound.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.[2]

  • Eye Protection: Safety goggles or a face shield.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]

  • Body Protection: A lab coat must be worn at all times.

Step 2: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[14]

  • Designate a Waste Container: Use a container specifically designated for this waste stream. The container must be in good condition, leak-proof, and made of a material compatible with acidic organic compounds (e.g., borosilicate glass or high-density polyethylene).[15][16] Avoid using metal containers for acidic waste.[15]

  • Collect All Waste Forms: This includes the pure solid compound, reaction residues, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Segregate Incompatibles: Do not mix this acidic, organic waste with bases, strong oxidizing agents, or other incompatible chemical waste streams.[10][14]

Step 3: Label the Waste Container Correctly

Proper labeling is an EPA and OSHA requirement and is critical for safety and compliance.[11][17]

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[16]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[14][17]

    • The full, unabbreviated chemical name: "this compound" .[14]

    • An accurate estimation of the concentration of all chemical constituents.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[17]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste at or near the point of generation in an SAA, which must adhere to strict guidelines.[14][17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Container Management: The waste container must be kept tightly closed at all times, except when adding waste.[14][16] Do not leave a funnel in the container opening.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

Step 5: Arrange for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: When the container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[1][14]

  • Documentation: Follow your institution's procedures for waste tracking and documentation. This creates a "cradle-to-grave" record of the waste, as required by the EPA.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generation (e.g., excess reagent, contaminated labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards C->D E Add Waste to Container (Segregate from incompatibles) D->E F Store in Secondary Containment in a Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Closed F->G H Container >90% Full? G->H I Continue Safe Accumulation H->I No J Contact EHS for Pickup and Final Disposal H->J Yes I->E

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to minimize exposure and environmental impact.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit to contain the spill.[2][6]

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste following the protocol outlined above.

By adhering to these rigorous procedures, you ensure not only your personal safety but also the integrity of your research environment and the protection of our broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Benchchem.
  • U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance.
  • Benchchem.
  • Enviro-Safe.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Benchchem.
  • Daniels Health.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Environmental Marketing Services. Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.
  • ChemScene.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Phenyl-1H-pyrazole-4-carboxylic acid. Thermo Fisher Scientific.
  • TCI Chemicals.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • Emory University. Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • U.S. Chemical Storage. What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid. Fisher Scientific.
  • American Chemical Society. Hazardous Waste and Disposal. American Chemical Society.
  • Fluorochem. Safety Data Sheet - 1H-Pyrazole-4-carbonitrile. Fluorochem.
  • AA BLOCKS INC. Safety Data Sheet - 1H-Pyrazole-4-Boronic Acid Pinacol Ester. AA BLOCKS INC.
  • MilliporeSigma.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Pyrazolecarboxylic acid. Fisher Scientific.
  • JETIR.
  • Combi-Blocks, Inc. Safety Data Sheet - 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid. Combi-Blocks, Inc.
  • Enamine. safety data sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.